molecular formula C21H22N4O3 B15544158 Finerenone-D5

Finerenone-D5

Cat. No.: B15544158
M. Wt: 383.5 g/mol
InChI Key: BTBHLEZXCOBLCY-JVFKXMKASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Finerenone-D5 is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

383.5 g/mol

IUPAC Name

(4S)-4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-(1,1,2,2,2-pentadeuterioethoxy)-1,4-dihydro-1,6-naphthyridine-3-carboxamide

InChI

InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1/i1D3,5D2

InChI Key

BTBHLEZXCOBLCY-JVFKXMKASA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Finerenone-D5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Finerenone-D5 is the deuterated form of Finerenone. The substitution of hydrogen with deuterium (B1214612) atoms can modify a drug's pharmacokinetic profile, often to improve metabolic stability, but it does not alter the fundamental mechanism of action. Therefore, the mechanism of action of this compound is identical to that of Finerenone.

Finerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2][3] It is clinically approved to mitigate the risk of adverse renal and cardiovascular events in patients with chronic kidney disease (CKD) associated with type 2 diabetes (T2D).[2][4] Its unique chemical structure and pharmacological properties differentiate it from earlier steroidal MRAs like spironolactone (B1682167) and eplerenone, offering a more targeted therapeutic approach with a distinct safety profile.

Core Mechanism of Action

The primary mechanism of Finerenone involves the selective antagonism of the mineralocorticoid receptor, a key player in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure and fluid balance.

  • Targeting Mineralocorticoid Receptor Overactivation : In pathophysiological states such as diabetic kidney disease, the overactivation of the MR by ligands like aldosterone (B195564) and cortisol triggers downstream signaling that promotes inflammation, fibrosis, and subsequent organ damage in the kidneys and heart.

  • High-Affinity and Selective Binding : Finerenone binds with high affinity and selectivity to the MR. Unlike steroidal MRAs, it has minimal affinity for other steroid hormone receptors such as androgen, progesterone, estrogen, and glucocorticoid receptors, which significantly reduces the incidence of hormone-related side effects like gynecomastia.

  • Unique Conformational Blockade : Upon binding, Finerenone induces a specific conformational change in the MR. This distinct conformation physically prevents the recruitment of transcriptional coactivators that are essential for the expression of pro-inflammatory and pro-fibrotic genes. This inverse agonism and coactivator blockade is a key differentiator from steroidal MRAs.

  • Inhibition of Downstream Pathological Signaling : By blocking the transcription of deleterious genes, Finerenone effectively suppresses inflammatory and fibrotic pathways in cardiorenal tissues. This action is independent of hemodynamic effects and targets the non-hemodynamic consequences of MR overactivation, leading to direct organ protection. The result is a reduction in albuminuria, slowed progression of kidney disease, and inhibition of adverse cardiac remodeling.

Finerenone_Mechanism cluster_RAAS RAAS Activation cluster_Cell Target Cell (Kidney, Heart) cluster_Pathology Pathophysiological Outcomes Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII Aldosterone Aldosterone AngII->Aldosterone Stimulates Release MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Coactivators Transcriptional Coactivators MR->Coactivators Recruits GeneTranscription Gene Transcription Coactivators->GeneTranscription Activates Inflammation Inflammation GeneTranscription->Inflammation Fibrosis Fibrosis GeneTranscription->Fibrosis OrganDamage Cardiorenal Damage Inflammation->OrganDamage Fibrosis->OrganDamage Finerenone Finerenone Finerenone->MR Blocks

Finerenone's mechanism of action in blocking the MR signaling pathway.

Data Presentation

Pharmacokinetic Profile of Finerenone
ParameterValueCitation
Route of Administration Oral
Bioavailability ~43.5%
Time to Peak (Tmax) ~1.5 hours
Protein Binding ~92%
Half-life ~2–3 hours
Metabolism Primarily via CYP3A4, minorly via CYP2C8
Excretion Renal and fecal
Clinical Efficacy Data from Key Phase III Trials (FIDELIO-DKD, FIGARO-DKD & FIDELITY analysis)

The FIDELITY analysis combined data from the FIDELIO-DKD and FIGARO-DKD trials, encompassing a broad range of patients with CKD and type 2 diabetes.

EndpointHazard Ratio (Finerenone vs. Placebo)95% Confidence IntervalCitation
Composite Kidney Outcome ¹0.820.73 - 0.93
Composite Cardiovascular Outcome ²0.860.78 - 0.95
Hospitalization for Heart Failure 0.710.56 - 0.90
UACR Reduction ≥30% at 4 Months 53.2% (Finerenone) vs. 27.0% (Placebo)N/A

¹ Composite kidney outcome: Time to kidney failure, a sustained decrease of at least 40% in eGFR from baseline, or renal death. ² Composite cardiovascular outcome: Time to cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.

Blood Pressure Reduction Data
Finerenone DosePlacebo-Adjusted Reduction in 24-hour Systolic BPCitation
10 mg -8.3 mmHg
15 mg -11.2 mmHg
20 mg -9.9 mmHg

Experimental Protocols

The efficacy and safety of Finerenone were established in large-scale, randomized, double-blind, placebo-controlled, multicenter Phase III trials. The protocol for the FIDELIO-DKD trial serves as a representative example.

Study Title: Finerenone in Reducing Kidney Failure and Disease Progression in Diabetic Kidney Disease (FIDELIO-DKD).

Objective: To investigate the efficacy and safety of Finerenone compared with a placebo in reducing the incidence of a composite renal outcome in patients with CKD and T2D.

Study Design:

  • Type: Randomized, double-blind, placebo-controlled, parallel-group, multicenter, event-driven trial.

  • Patient Population: Approximately 5,700 patients with a diagnosis of T2D and CKD (defined by specific eGFR and UACR criteria), already receiving standard of care, including a maximum tolerated dose of an ACE inhibitor or ARB.

  • Inclusion Criteria (Key): Adults with T2D, eGFR of 25 to <75 mL/min/1.73 m², and specific albuminuria levels. Patients must have been on an ACE inhibitor or ARB at the maximum tolerated dose for at least 4 weeks. Serum potassium needed to be ≤4.8 mmol/L at screening.

  • Exclusion Criteria (Key): Confirmed non-diabetic kidney disease, uncontrolled hypertension, clinical diagnosis of chronic heart failure with reduced ejection fraction (HFrEF) with persistent symptoms (NYHA class II–IV).

Intervention:

  • Patients were randomized to receive either Finerenone (10 mg or 20 mg once daily, based on baseline eGFR) or a matching placebo.

  • The dose could be adjusted during the trial based on serum potassium levels and eGFR changes.

Endpoints:

  • Primary Composite Endpoint: Time to first occurrence of kidney failure, a sustained decrease from baseline of at least 40% in eGFR, or death from renal causes.

  • Key Secondary Composite Endpoint: Time to first occurrence of death from cardiovascular causes, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.

Data Collection and Monitoring:

  • Data on renal function (eGFR, UACR) and serum potassium were collected at baseline and at regular intervals (e.g., 4 weeks, 12 weeks, and periodically thereafter).

  • Safety was monitored through the recording of adverse events, with a particular focus on hyperkalemia.

Clinical_Trial_Workflow cluster_Treatment Double-Blind Treatment Period Screening Patient Screening (Inclusion/Exclusion Criteria) RunIn Run-In Period (Optimize RAASi) Screening->RunIn Randomization Randomization (1:1) RunIn->Randomization FinerenoneArm Finerenone Arm (10mg or 20mg daily) Randomization->FinerenoneArm PlaceboArm Placebo Arm Randomization->PlaceboArm FollowUp Follow-Up Visits (Data Collection: eGFR, UACR, K+, Adverse Events) FinerenoneArm->FollowUp PlaceboArm->FollowUp Endpoint Primary & Secondary Endpoint Assessment (Event-Driven) FollowUp->Endpoint Analysis Final Data Analysis Endpoint->Analysis

Generalized workflow for a Phase III Finerenone clinical trial.

Conclusion

This compound, through the action of Finerenone, operates via a distinct mechanism as a non-steroidal, selective mineralocorticoid receptor antagonist. By binding to the MR and inducing a unique conformational change that blocks transcriptional coactivator recruitment, it effectively suppresses the downstream inflammatory and fibrotic pathways that drive cardiorenal disease progression. This targeted, non-hemodynamic action, confirmed by extensive clinical trial data, establishes Finerenone as a pivotal therapeutic agent in the management of chronic kidney disease associated with type 2 diabetes.

References

Finerenone-D5 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Finerenone-D5

Introduction

This compound is the stable, deuterium-labeled analogue of Finerenone. Finerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist developed for the treatment of chronic kidney disease (CKD) associated with type 2 diabetes (T2D) and heart failure.[1][2][3][4] The incorporation of five deuterium (B1214612) atoms onto the ethoxy group of the molecule makes this compound an ideal internal standard for use in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to study the pharmacokinetics and metabolism of Finerenone.[1] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is structurally identical to Finerenone, with the exception of isotopic labeling. The five hydrogen atoms on the terminal ethyl group are replaced with deuterium. This substitution results in a higher molecular weight compared to the parent compound, which allows for its differentiation in mass spectrometry-based assays, without significantly altering its chemical properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueCitations
IUPAC Name (4S)-4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-(1,1,2,2,2-pentadeuterioethoxy)-1,4-dihydro-1,6-naphthyridine-3-carboxamide
Synonyms (S)-4-(4-Cyano-2-methoxyphenyl)-5-(ethoxy-d5)-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide, BAY 94-8862-d5
Chemical Formula C₂₁H₁₇D₅N₄O₃
Molecular Weight 383.46 g/mol
Accurate Mass 383.201 Da
Parent Compound (CAS) 1050477-31-0 (Finerenone)
Isotopic Labeling Deuterium (⁵H)
Appearance Neat solid (typical)
Solubility Soluble in Acetonitrile, DMF, DMSO
Storage Condition 2 to 8°C or -20°C

Mechanism of Action of Finerenone

Finerenone acts as a potent and selective antagonist of the mineralocorticoid receptor (MR). The overactivation of the MR by aldosterone (B195564) and cortisol is a key pathophysiological driver in cardiorenal disease, leading to inflammation and fibrosis.

Finerenone's mechanism involves several key steps:

  • Receptor Binding: It binds to the MR with high affinity.

  • Conformational Change Blockade: Upon binding, Finerenone prevents the receptor from undergoing the specific conformational changes that are necessary for the recruitment of transcriptional co-activators.

  • Inhibition of Gene Transcription: By blocking co-activator recruitment, Finerenone inhibits the transcription of pro-inflammatory and pro-fibrotic genes in cardiac and renal tissues.

Unlike steroidal MRAs such as spironolactone (B1682167) and eplerenone, Finerenone is a bulky, non-steroidal molecule that acts as a passive antagonist, effectively blocking the receptor without intrinsic activity. It exhibits high selectivity for the MR, with minimal to no affinity for androgen, glucocorticoid, and progesterone (B1679170) receptors, which reduces the incidence of hormone-related side effects.

G cluster_ECF Extracellular Fluid cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) MR_Aldo Activated MR-Aldosterone Complex MR->MR_Aldo Activates Finerenone Finerenone MRE Mineralocorticoid Response Element (MRE) MR_Aldo->MRE Translocates to Nucleus, Binds to DNA Gene_Tx Gene Transcription MRE->Gene_Tx Initiates Pro_Inflam Pro-inflammatory & Pro-fibrotic Proteins Gene_Tx->Pro_Inflam Inflammation Inflammation & Fibrosis Pro_Inflam->Inflammation G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Aliquot Plasma (100 µL) Add_IS 2. Add this compound IS (20 µL) PPT 3. Add Acetonitrile (300 µL) Vortex 4. Vortex Centrifuge 5. Centrifuge Supernatant 6. Transfer Supernatant Inject 7. Inject into UHPLC System Supernatant->Inject Separate 8. Chromatographic Separation (C18) Inject->Separate Ionize 9. Ionization (ESI+) Separate->Ionize Detect 10. MS/MS Detection (MRM) Ionize->Detect Integrate 11. Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio 12. Calculate Peak Area Ratio Integrate->Ratio Calibrate 13. Generate Calibration Curve Ratio->Calibrate Quantify 14. Quantify Unknowns Calibrate->Quantify

References

Finerenone-D5: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Finerenone-D5. The information herein is critical for ensuring the integrity of the compound in research and development settings. The data presented is a synthesis of available information on this compound and its non-deuterated parent compound, Finerenone, which serves as a close proxy for stability characteristics.

Storage Conditions

Proper storage is crucial for maintaining the chemical integrity of this compound. Based on supplier recommendations, the following conditions are advised:

ParameterRecommended ConditionSource
Temperature 2 to 8°C[1]
Form SolidN/A
Shipping Room temperature in continental US; may vary elsewhere.[2]

It is recommended to store the product under the conditions provided in the Certificate of Analysis that accompanies the specific lot of this compound.[2][3]

Stability Profile

Detailed stability studies specifically on this compound are not extensively available in peer-reviewed literature. However, forced degradation studies on the parent compound, Finerenone, provide valuable insights into its stability under various stress conditions. These studies indicate that Finerenone is susceptible to degradation under basic and thermal conditions.[4] The dihydropyridine (B1217469) structure of Finerenone may contribute to its degradation under thermal, oxidative, and photolytic conditions.

The following table summarizes the quantitative data from forced degradation studies on Finerenone. It is important to note that while the core molecular structure is the same, the presence of deuterium (B1214612) atoms in this compound could potentially influence the rate of degradation, though the overall degradation pathways are expected to be similar.

Stress ConditionReagent/ExposureTimeTemperatureDegradation (%)Reference
Acid Hydrolysis 0.1 N HCl60 min60°CMild Degradation
1 N HCl--~17%
2 N HCl30 min60°CSignificant Degradation
Base Hydrolysis 0.1 N NaOH60 min60°CMild Degradation
1 N NaOH-Room Temperature15.47%
2 N NaOH30 min60°CSignificant Degradation
Oxidative Degradation 30% H₂O₂4 h70°CSignificant Degradation
30% H₂O₂20 minRoom Temperature11.23%
20% H₂O₂30 min60°CSignificant Degradation
Thermal Degradation Solid24 h80°CMaximum Degradation (within ICH limits)
Photolytic Degradation Solid (UV at 254 nm)24 h-Maximum Degradation (within ICH limits)

Experimental Protocols

The following are detailed methodologies from key experiments cited in the stability assessment of Finerenone.

Forced Degradation Study by RP-HPLC

This protocol outlines a typical forced degradation study to assess the stability of Finerenone.

Objective: To determine the degradation of Finerenone under various stress conditions using a stability-indicating RP-HPLC method.

Materials and Reagents:

Chromatographic Conditions:

  • Instrument: Waters HPLC system with a quaternary pump, auto-sampler, column oven, and PDA Detector.

  • Column: X-bridge C18 Column (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and orthophosphoric acid solution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Preparation of Standard Stock Solution: A standard stock solution of Finerenone (e.g., 100 µg/mL) is prepared by dissolving an accurately weighed amount in the mobile phase.

  • Stress Conditions:

    • Acid Degradation: To 1 mL of the diluted stock solution, 9 mL of 0.1 N HCl is added, and the mixture is refluxed at 60°C for 60 minutes. The solution is then neutralized with 0.1 N NaOH.

    • Base Degradation: To 1 mL of the diluted stock solution, 9 mL of 0.1 N NaOH is added, and the mixture is refluxed at 60°C for 60 minutes. The solution is then neutralized with 0.1 N HCl.

    • Oxidative Degradation: To 1 mL of the diluted stock solution, 9 mL of 30% H₂O₂ is added, and the mixture is refluxed at 70°C for 4 hours.

    • Thermal Degradation: 100 mg of Finerenone powder is kept in a thermostat oven at 80°C for 24 hours. A sample solution is then prepared from the stressed powder.

    • Photolytic Degradation: 100 mg of Finerenone powder is irradiated with UV light at 254 nm for 24 hours. A sample solution is then prepared from the stressed powder.

  • Analysis: The stressed samples are diluted to a suitable concentration (e.g., 10 µg/mL) and injected into the HPLC system in triplicate. The chromatograms are analyzed for the appearance of degradation peaks and the decrease in the peak area of the parent drug.

Signaling Pathway

Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Its mechanism of action involves blocking the MR, which in turn inhibits the downstream signaling cascade that leads to inflammation and fibrosis.

Finerenone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Aldosterone (B195564) Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to Aldo_MR Aldosterone-MR Complex Finerenone Finerenone Finerenone->MR Blocks HRE Hormone Response Element (HRE) Aldo_MR->HRE Translocates & Binds to Gene_Transcription Gene Transcription HRE->Gene_Transcription Initiates Pro_inflammatory_Fibrotic_Genes Pro-inflammatory & Pro-fibrotic Genes Gene_Transcription->Pro_inflammatory_Fibrotic_Genes Upregulates Inflammation Inflammation Pro_inflammatory_Fibrotic_Genes->Inflammation Fibrosis Fibrosis Pro_inflammatory_Fibrotic_Genes->Fibrosis

Finerenone's Mechanism of Action

The diagram above illustrates the signaling pathway of the mineralocorticoid receptor and the inhibitory action of Finerenone. Aldosterone, a mineralocorticoid, binds to its receptor in the cytoplasm, leading to the translocation of the complex into the nucleus. This complex then binds to hormone response elements on the DNA, initiating the transcription of genes that promote inflammation and fibrosis. Finerenone exerts its therapeutic effect by binding to the mineralocorticoid receptor, preventing aldosterone from binding and thereby blocking this downstream cascade.

Experimental Workflow

The following diagram outlines the general workflow for conducting a forced degradation study of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Start: this compound Reference Standard prepare_stock Prepare Stock Solution start->prepare_stock acid Acid Hydrolysis prepare_stock->acid Expose to base Base Hydrolysis prepare_stock->base Expose to oxidation Oxidative Degradation prepare_stock->oxidation Expose to thermal Thermal Degradation prepare_stock->thermal Expose to photo Photolytic Degradation prepare_stock->photo Expose to neutralize Neutralize/Dilute Stressed Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc RP-HPLC Analysis neutralize->hplc data_analysis Data Analysis: - % Degradation - Degradant Peaks hplc->data_analysis end End: Stability Profile data_analysis->end

Forced Degradation Study Workflow

This workflow provides a systematic approach to evaluating the stability of this compound. It begins with the preparation of a stock solution, followed by exposure to a variety of stress conditions. After the stress period, the samples are prepared for analysis by RP-HPLC. The resulting data is then analyzed to determine the percentage of degradation and identify any degradation products, ultimately establishing the stability profile of the compound.

References

In Vitro Biological Profile of Finerenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Topic: This document provides an in-depth overview of the in vitro biological targets of Finerenone (B607456) (BAY 94-8862), a novel, non-steroidal mineralocorticoid receptor (MR) antagonist. The deuterated isotopologue, Finerenone-D5, is expected to exhibit an identical in vitro biological target profile, as deuterium (B1214612) substitution primarily influences in vivo pharmacokinetic properties.

Primary Biological Target and Mechanism of Action

The principal molecular target of Finerenone is the Mineralocorticoid Receptor (MR, or NR3C2) , a ligand-activated transcription factor belonging to the nuclear receptor family. Finerenone acts as a potent and selective antagonist of the MR.[1][2]

Unlike traditional steroidal MRAs like spironolactone (B1682167) and eplerenone, Finerenone features a unique non-steroidal structure that binds to the MR as a "bulky" antagonist.[3][4] This distinct binding mode induces a specific conformational change in the receptor that prevents the recruitment of transcriptional co-activators.[3][4] This action effectively blocks the transcription of pro-inflammatory and pro-fibrotic genes that are implicated in cardiovascular and renal damage.[5][2][3]

The mechanism involves several key steps:

  • Inhibition of Ligand Binding: Finerenone directly competes with the natural agonist, aldosterone, for binding to the MR.[6]

  • Blocked Nuclear Translocation: It has been shown to delay the aldosterone-induced translocation of the MR from the cytoplasm into the nucleus.[5]

  • Prevention of Co-factor Recruitment: By inducing a unique receptor conformation, Finerenone prevents the assembly of the transcriptional machinery required for gene activation.[3][7]

  • Inverse Agonism: Evidence suggests Finerenone can act as an inverse agonist, reducing the basal activity of the MR even in the absence of an agonist like aldosterone.[5]

Signaling Pathway Diagram

The following diagram illustrates the classical genomic signaling pathway of the Mineralocorticoid Receptor and the inhibitory action of Finerenone.

MR_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR MR MR_Aldo MR-Aldosterone Complex (Active) MR->MR_Aldo MR_Fine MR-Finerenone Complex (Inactive) MR->MR_Fine Aldo Aldosterone (Agonist) Aldo->MR Binds Fine Finerenone (Antagonist) Fine->MR Binds MR_Aldo_N MR-Aldosterone Complex MR_Aldo->MR_Aldo_N Translocation MR_Fine->MR_Aldo_N Blocks Translocation HRE Hormone Response Element (HRE) MR_Fine->HRE Prevents Binding & Co-activator Recruitment MR_Aldo_N->HRE Binds to DNA MR_Aldo_N->HRE Transcription Gene Transcription HRE->Transcription Initiates Proteins Pro-inflammatory & Pro-fibrotic Proteins Transcription->Proteins Leads to

Caption: Mineralocorticoid Receptor (MR) signaling and Finerenone's antagonistic mechanism.

Quantitative In Vitro Activity and Selectivity

Finerenone is distinguished by its high binding affinity for the MR and, critically, its high selectivity over other steroid hormone receptors. This selectivity minimizes the risk of off-target hormonal side effects, such as gynecomastia, which can be observed with less selective, steroidal MRAs like spironolactone.[6][8]

The table below summarizes the in vitro potency (IC50) of Finerenone against the human Mineralocorticoid Receptor and its selectivity against other key nuclear receptors.

Target ReceptorParameterFinerenone Value (nM)Reference
Mineralocorticoid Receptor (MR) IC50 18 [4][9]
Glucocorticoid Receptor (GR)Selectivity Fold (> MR IC50)>500-fold[9]
Androgen Receptor (AR)Selectivity Fold (> MR IC50)>500-fold[9]
Progesterone Receptor (PR)Selectivity Fold (> MR IC50)>500-fold[9]

IC50 (Half-maximal inhibitory concentration) is the concentration of drug required to inhibit 50% of the target's activity in vitro.

Key Experimental Protocols

The characterization of Finerenone's in vitro activity relies on standardized biochemical and cell-based assays. The following are detailed methodologies for two cornerstone experiments.

Radioligand Competitive Binding Assay

This assay quantifies the binding affinity of a test compound (Finerenone) to its target receptor (MR) by measuring its ability to displace a radioactively labeled ligand.

Objective: To determine the IC50 and binding affinity (Ki) of Finerenone for the Mineralocorticoid Receptor.

Methodology:

  • Receptor Preparation: A source of human MR is required. This is typically a membrane preparation from cells (e.g., HEK293) or tissues engineered to overexpress the receptor. Protein concentration is quantified using a standard method like the BCA assay.[10]

  • Assay Setup: The assay is performed in a 96-well plate format.[10]

    • Total Binding Wells: Contain receptor preparation and a fixed concentration of a radioligand (e.g., [³H]-aldosterone).

    • Non-Specific Binding (NSB) Wells: Contain receptor preparation, radioligand, and a high concentration of an unlabeled agonist to saturate all specific binding sites.

    • Test Compound Wells: Contain receptor preparation, radioligand, and serial dilutions of Finerenone.

  • Incubation: The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[10]

  • Separation: Receptor-bound radioligand is separated from unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the receptor-containing membranes.[10][11]

  • Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[10]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[11]

  • Data Analysis: Specific binding is calculated by subtracting NSB from the total binding. The data for the test compound is plotted as the percentage of specific binding versus the log concentration of Finerenone. A non-linear regression analysis is used to determine the IC50 value.[11]

Transcriptional Activation (Reporter Gene) Assay

This cell-based functional assay measures the ability of a compound to antagonize agonist-induced transcription of a reporter gene under the control of the target receptor.

Objective: To determine the functional antagonist potency of Finerenone on MR-mediated gene transcription.

Methodology:

  • Reporter Cells: A mammalian cell line (e.g., HEK293, CHO) is engineered to stably or transiently express two components:

    • The full-length human Mineralocorticoid Receptor.[12][13]

    • A reporter gene (e.g., firefly luciferase) under the control of a promoter containing MR-responsive elements (HREs).[12][13]

  • Cell Plating: The engineered reporter cells are seeded into 96-well or 384-well assay plates and allowed to adhere overnight.[10][12]

  • Compound Treatment: Cells are treated with:

    • A fixed, sub-maximal concentration (e.g., EC80) of an MR agonist like aldosterone.[12]

    • Serial dilutions of the test compound (Finerenone).

    • Control wells include cells treated with agonist alone (100% activation) and vehicle alone (basal activity).

  • Incubation: The plates are incubated for a sufficient period (e.g., 18-24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.

  • Lysis and Signal Detection: A luciferase detection reagent is added to each well. This reagent lyses the cells and provides the necessary substrates for the luciferase enzyme to produce a luminescent signal.[13]

  • Measurement: The intensity of the light produced is measured using a luminometer.[12]

  • Data Analysis: The luminescent signal is proportional to the level of reporter gene expression. The data is normalized to the agonist control (100%) and vehicle control (0%). The normalized values are plotted against the log concentration of Finerenone, and a dose-response curve is fitted to calculate the IC50 value for functional antagonism.

In Vitro Target Validation Workflow

The identification and validation of a selective antagonist like Finerenone follows a logical, multi-step workflow designed to confirm its on-target activity and selectivity.

Target_Validation_Workflow start Hypothesis: Selective MR Antagonism for Cardiorenal Protection screening Primary Screening: High-Throughput Radioligand Binding Assay (MR) start->screening hit Hit Identification: Potent Binders to MR screening->hit functional Secondary Screening: MR Reporter Gene Assay (Functional Antagonism) hit->functional Test Hits confirm Confirmed Functional Antagonist functional->confirm selectivity Selectivity Profiling: Binding & Functional Assays (GR, AR, PR, etc.) confirm->selectivity Profile Confirmed Hits lead Lead Compound: Finerenone (Potent, Selective, Functional MR Antagonist) selectivity->lead Select Lead downstream Downstream In Vitro Analysis: Gene Expression Profiling (e.g., qPCR of MR target genes) lead->downstream

Caption: A typical workflow for the in vitro identification and validation of a selective MRA.

References

The Isotopic Labeling Effect of Finerenone-D5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finerenone, a non-steroidal, selective mineralocorticoid receptor antagonist, has emerged as a significant therapeutic agent for chronic kidney disease associated with type 2 diabetes.[1][2][3] Its metabolic pathway, primarily mediated by cytochrome P450 enzymes, presents an opportunity to modulate its pharmacokinetic profile through isotopic labeling. This technical guide explores the anticipated isotopic labeling effects of Finerenone-D5, a deuterated analog of Finerenone. While specific experimental data on this compound is not extensively available in the public domain, this document extrapolates the likely effects based on established principles of kinetic isotope effects (KIE) and the known metabolic pathways of Finerenone. This compound is commercially available as a deuterium-labeled standard for use in analytical assays, such as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[4]

The primary rationale for deuterium (B1214612) substitution in pharmaceuticals is to leverage the KIE. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond. For Finerenone, which is extensively metabolized, this is expected to result in a decreased rate of metabolic clearance, leading to a longer half-life and increased systemic exposure. This guide will provide a detailed overview of Finerenone's metabolism, predict the pharmacokinetic alterations in this compound, and outline experimental protocols for the comparative analysis of these two compounds.

Finerenone Metabolism and Pharmacokinetics

Finerenone is primarily metabolized in the liver, with approximately 90% of its metabolism mediated by Cytochrome P450 3A4 (CYP3A4) and 10% by Cytochrome P450 2C8 (CYP2C8).[1] The metabolism of Finerenone results in the formation of several inactive metabolites. The major metabolic pathways involve oxidation. The terminal half-life of Finerenone is approximately 2-3 hours.

The chemical structure of Finerenone features several potential sites for metabolic attack by CYP enzymes. The deuteration in this compound is strategically placed to influence the primary sites of metabolism, thereby altering the pharmacokinetic profile of the parent drug.

Anticipated Isotopic Labeling Effects of this compound

The introduction of five deuterium atoms in this compound is expected to elicit a significant kinetic isotope effect, primarily impacting its metabolism. The anticipated effects are summarized below:

  • Reduced Rate of Metabolism: The cleavage of C-D bonds by CYP3A4 and CYP2C8 is expected to be slower than the cleavage of C-H bonds at the same positions. This will lead to a decreased rate of formation of the primary metabolites.

  • Increased Plasma Half-Life: A reduced metabolic rate will result in a longer terminal half-life (t½) for this compound compared to Finerenone.

  • Increased Systemic Exposure (AUC): With a slower clearance, the area under the plasma concentration-time curve (AUC) for this compound is anticipated to be significantly higher than that of Finerenone at an equivalent dose.

  • Altered Metabolite Profile: While the primary metabolic pathways are expected to remain the same, the relative abundance of different metabolites may change. Pathways not affected by the deuterium substitution may become more prominent.

  • Potential for Reduced Inter-individual Variability: By slowing down a major clearance pathway, isotopic labeling can sometimes lead to more predictable pharmacokinetics and reduced variability among individuals.

Quantitative Data Summary

The following table summarizes the known pharmacokinetic parameters of Finerenone and provides a predictive comparison for this compound based on the anticipated isotopic labeling effects. The values for this compound are hypothetical and would require experimental verification.

Pharmacokinetic ParameterFinerenone (Reported Values)This compound (Predicted)Primary Rationale for Prediction
Terminal Half-life (t½) ~2-3 hours> 3 hoursKinetic Isotope Effect slowing metabolism
Systemic Clearance (CL) ~25 L/h< 25 L/hReduced metabolic clearance
Area Under the Curve (AUC) Dose-dependentIncreasedSlower clearance leads to greater exposure
Metabolism ~90% CYP3A4, ~10% CYP2C8Primarily CYP3A4 and CYP2C8 (slower rate)Deuteration slows enzymatic reactions
Major Metabolites InactiveInactive (potentially altered ratios)KIE may shift metabolic pathways

Experimental Protocols

To empirically determine the isotopic labeling effects of this compound, a series of in vitro and in vivo experiments should be conducted.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of Finerenone and this compound in human liver microsomes.

Methodology:

  • Incubation: Incubate Finerenone and this compound (e.g., at 1 µM) separately with human liver microsomes (e.g., 0.5 mg/mL) in the presence of a NADPH-regenerating system at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method. This compound can be used as an internal standard for the analysis of Finerenone, and vice-versa, or a different stable isotope-labeled analog can be used.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Metabolite Identification and Profiling

Objective: To identify and compare the metabolites of Finerenone and this compound.

Methodology:

  • Incubation: Perform a scaled-up version of the metabolic stability assay with a higher concentration of the test compounds and a longer incubation time.

  • Extraction: Extract the metabolites from the incubation mixture.

  • Analysis: Analyze the extracts using high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Comparison: Compare the metabolite profiles of Finerenone and this compound to identify any qualitative or quantitative differences.

In Vivo Pharmacokinetic Study in Animal Models

Objective: To compare the pharmacokinetic profiles of Finerenone and this compound in a relevant animal model (e.g., rats or dogs).

Methodology:

  • Dosing: Administer equivalent oral or intravenous doses of Finerenone and this compound to different groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentrations of Finerenone and this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL) for both compounds using non-compartmental analysis.

Visualizations

Finerenone_Metabolism Finerenone Finerenone Metabolites Inactive Metabolites Finerenone->Metabolites CYP3A4 (~90%) CYP2C8 (~10%) Excretion Renal and Biliary Excretion Metabolites->Excretion

Caption: Metabolic Pathway of Finerenone.

PK_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Metabolite_ID Metabolite Identification (High-Resolution MS) Metabolic_Stability->Metabolite_ID Inform Pathway Analysis Animal_PK Pharmacokinetic Study (e.g., Rat Model) Metabolite_ID->Animal_PK Guide In Vivo Study Design Data_Analysis PK Parameter Calculation (Cmax, AUC, t½) Animal_PK->Data_Analysis Final_Report Technical Report on Isotopic Labeling Effects Data_Analysis->Final_Report Comparative Analysis

Caption: Experimental Workflow for Comparative PK Analysis.

Conclusion

References

Finerenone-D5: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling guidelines for Finerenone-D5, a deuterated analog of Finerenone. The information compiled herein is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound in a laboratory setting. This document summarizes key safety data, outlines experimental protocols, and provides visual aids for understanding its mechanism and handling workflows.

Chemical and Physical Properties

This compound is the deuterated form of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. The primary difference from Finerenone is the substitution of five hydrogen atoms with deuterium (B1214612) on the ethoxy group. This isotopic labeling is typically used in pharmacokinetic studies as an internal standard for mass spectrometry-based analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name (S)-4-(4-Cyano-2-methoxyphenyl)-5-(ethoxy-d5)-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamideK. M. PHARMA SOLUTION PRIVATE LIMITED
Molecular Formula C₂₁H₁₇D₅N₄O₃K. M. PHARMA SOLUTION PRIVATE LIMITED
Molecular Weight 383.5 g/mol K. M. PHARMA SOLUTION PRIVATE LIMITED
Appearance Not specified in available safety data sheets.
Melting Point 235-238°C (for Finerenone)MedChemExpress
Solubility Soluble in Acetonitrile (B52724).Daicel Pharma Standards

Toxicological Information

Table 2: Summary of Non-Clinical Toxicological Data for Finerenone

Study TypeSpeciesRouteKey FindingsApproximate Lethal Dose (mg/kg)Reference
Single-Dose Toxicity Mouse (Female)OralNo acute toxicity observed.>2000PMDA
Mouse (Female)IntravenousAt 200 mg/kg, death (2/3), clonic convulsion, hyperpnea.200PMDA
Rat (Female)OralAt 300 mg/kg, death (2/3), lateral position, labored breathing, decreased locomotor activity.300PMDA
Dog (Male and Female)OralNo acute toxicity observed.>15PMDA
Reproductive and Developmental Toxicity RatOralAt 10 mg/kg/day (maternal toxic dose), reduced placental and fetal weights, retarded ossification. At 30 mg/kg/day, increased incidence of visceral and skeletal variations.N/Aaccessdata.fda.gov
RabbitOralNo signs of teratogenicity up to 2.5 mg/kg/day.N/Aaccessdata.fda.gov
Carcinogenicity Rat and MouseOralIn 2-year studies, no carcinogenic potential in male and female rats or female mice. In male mice, an increase in Leydig cell adenoma at doses representing 26 times the AUC in humans.N/Aaccessdata.fda.gov
Genotoxicity Not specifiedNot specifiedFinerenone was found to be non-genotoxic.N/Aaccessdata.fda.gov

Skin and Eye Irritation: Safety data sheets for Finerenone indicate that it can cause skin irritation and serious eye irritation. However, specific quantitative data from dermal and ocular irritation studies (e.g., Draize test scores) are not publicly available.

Safety and Handling Guidelines

Based on the available safety information for Finerenone, the following handling and storage procedures are recommended for this compound.

Personal Protective Equipment (PPE)
  • Respiratory Protection: For operations that may generate dust or aerosols, a self-contained breathing apparatus or a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.

  • Hand Protection: Wear appropriate chemical-resistant gloves that have been inspected prior to use.

  • Skin and Body Protection: Wear a lab coat, long sleeves, and other protective clothing to prevent skin contact.

Handling
  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention if irritation develops.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. The following is a representative methodology for a stability-indicating analytical method, which is a common requirement in drug development. This protocol is based on published methods for Finerenone.

Protocol: Stability-Indicating RP-HPLC Method for Finerenone

  • Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Finerenone and its degradation products.

  • Materials and Instrumentation:

    • Finerenone reference standard

    • HPLC grade acetonitrile, methanol, and water

    • Phosphate (B84403) buffer

    • HPLC system with a UV or DAD detector

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of phosphate buffer and acetonitrile in a specified ratio (e.g., 65:35 v/v). The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient or controlled (e.g., 30°C)

    • Detection Wavelength: Determined by UV scan of Finerenone (e.g., 235 nm).

    • Injection Volume: 20 µL

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve Finerenone reference standard in a suitable solvent (e.g., methanol) to obtain a known concentration (e.g., 1 mg/mL).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-50 µg/mL).

    • Sample Solution: Prepare the test sample containing Finerenone in the same solvent to achieve a concentration within the calibration range.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period. Neutralize before injection.

    • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at a specified temperature for a defined period. Neutralize before injection.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the solution to UV light.

  • Method Validation (as per ICH guidelines):

    • Specificity: Analyze the degradation samples to ensure the peak for Finerenone is well-resolved from any degradation products.

    • Linearity: Analyze the working standard solutions and plot a calibration curve of peak area versus concentration.

    • Accuracy: Perform recovery studies by spiking a known amount of Finerenone into a placebo matrix.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate) to assess the method's reliability.

Visualizations

Signaling Pathway

Finerenone acts as a selective antagonist of the mineralocorticoid receptor (MR). By blocking this receptor, it inhibits the downstream signaling that leads to inflammation and fibrosis in cardiorenal tissues.

Finerenone_Mechanism cluster_ECF Extracellular Fluid cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to MR_Aldo MR-Aldosterone Complex Finerenone This compound Finerenone->MR Blocks MR_Aldo_Nuc MR-Aldosterone Complex MR_Aldo->MR_Aldo_Nuc Translocation DNA DNA MR_Aldo_Nuc->DNA Binds to MRE Transcription Gene Transcription DNA->Transcription Initiates Pro_inflammatory_Fibrotic Pro-inflammatory & Pro-fibrotic Genes Transcription->Pro_inflammatory_Fibrotic Leads to

Caption: this compound Mechanism of Action.

Experimental Workflow

The following diagram illustrates a general workflow for the safe handling and preparation of this compound for experimental use.

Safe_Handling_Workflow start Start ppe Don Personal Protective Equipment (PPE) start->ppe prep_workspace Prepare Ventilated Workspace (e.g., Fume Hood) ppe->prep_workspace retrieve_compound Retrieve this compound from Storage prep_workspace->retrieve_compound weigh Weigh Compound in Containment retrieve_compound->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve use_in_experiment Use in Experiment dissolve->use_in_experiment decontaminate Decontaminate Workspace and Equipment use_in_experiment->decontaminate dispose Dispose of Waste Properly decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe end End remove_ppe->end

Caption: Safe Handling Workflow for this compound.

Logical Relationship Diagram

This diagram presents a decision-making process for risk assessment when planning an experiment with this compound.

Risk_Assessment_Logic start Plan Experiment with This compound is_dust Potential for Dust/ Aerosol Generation? start->is_dust use_hood Action: Use Fume Hood or Ventilated Enclosure is_dust->use_hood Yes use_bench Action: Open Bench with Careful Handling is an Option is_dust->use_bench No is_splash Potential for Splashing? use_hood->is_splash use_bench->is_splash wear_goggles Action: Wear Safety Goggles and Face Shield is_splash->wear_goggles Yes wear_glasses Action: Wear Safety Glasses is_splash->wear_glasses No ppe_check Confirm Standard PPE (Gloves, Lab Coat) wear_goggles->ppe_check wear_glasses->ppe_check proceed Proceed with Experiment ppe_check->proceed

Caption: Risk Assessment for this compound Experiments.

Commercial Suppliers and Technical Applications of Finerenone-D5 for Research: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available Finerenone-D5, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of Finerenone (B607456) in biological matrices. This document details commercial suppliers, presents key technical data, outlines a typical experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and illustrates the relevant biological signaling pathway and experimental workflow.

Commercial Availability of this compound

This compound is available from several reputable suppliers of research chemicals and pharmaceutical standards. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise data on purity, isotopic enrichment, and any potential impurities.

Table 1: Commercial Suppliers of this compound

SupplierProduct NameCatalog Number (Example)Available QuantitiesNotes
LGC Standards This compoundTRC-F4367911 mg and other sizes availableOffers a range of stable isotope-labeled compounds.
Simson Pharma Limited Finerenone D5F1040023Custom synthesis and various quantitiesCertificate of Analysis is available for their products.[1][2]
Daicel Pharma Standards This compoundDCTI-A-000364Inquire for quantitiesSpecializes in pharmaceutical impurities and labeled standards.
CymitQuimica (R)-Finerenone-d5Inquire for catalog number5mg, 10mg, 25mg, 50mg, 100mgProvides a range of active pharmaceutical ingredients for research.
Aquigen Bio Sciences This compoundInquire for catalog numberInquire for quantitiesSupplies high-quality reference standards with comprehensive characterization data.[3]
MedChemExpress This compound (BAY 94-8862-d5)HY-111372S11 mg, 5 mg, 10 mg, 50 mg, 100 mgProvides bioactive small molecules and their labeled counterparts for research.[4]
Pharmaffiliates This compoundInquire for catalog numberInquire for quantitiesManufacturer and supplier of impurity standards.
TLC Pharmaceutical Standards This compoundF-222014Common packages: 10, 25, 50, 100mgOffers a variety of Finerenone-related compounds and impurities.[5]

Table 2: Representative Technical Data for this compound

ParameterTypical SpecificationSource
Chemical Name (4S)-4-(4-cyano-2-methoxyphenyl)-5-(ethoxy-d5)-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide[1]
Molecular Formula C₂₁H₁₇D₅N₄O₃LGC Standards
Molecular Weight ~383.46 g/mol Daicel Pharma Standards, TLC Pharmaceutical Standards
CAS Number 2917530-31-3Daicel Pharma Standards, Aquigen Bio Sciences
Purity ≥98% (by HPLC)General expectation for research-grade standards
Isotopic Enrichment ≥98% Deuterium[6]
Format Neat solid (powder)LGC Standards
Storage 2 to 8°C or -20°CDaicel Pharma Standards
Solubility Soluble in Acetonitrile, DMSODaicel Pharma Standards, AbMole BioScience

Note: The exact purity and isotopic enrichment for a specific lot should be confirmed with the supplier's Certificate of Analysis.

Mechanism of Action: Finerenone Signaling Pathway

Finerenone is a potent and selective non-steroidal antagonist of the mineralocorticoid receptor (MR).[4] Overactivation of the MR by aldosterone (B195564) contributes to inflammation and fibrosis in the kidneys and heart.[7][8] Finerenone blocks this receptor, thereby inhibiting the downstream signaling cascade that leads to the expression of pro-inflammatory and pro-fibrotic genes.[9]

Finerenone_Signaling_Pathway Aldosterone Aldosterone MR_Cytoplasm Mineralocorticoid Receptor (MR) (Cytoplasm) Aldosterone->MR_Cytoplasm Binds MR_Aldo_Complex MR-Aldosterone Complex Finerenone Finerenone Finerenone->MR_Cytoplasm Blocks Translocation Nuclear Translocation MR_Aldo_Complex->Translocation MRE Mineralocorticoid Response Element (MRE) (DNA) Translocation->MRE Binds Gene_Transcription Gene Transcription MRE->Gene_Transcription Pro_inflammatory_Fibrotic Pro-inflammatory & Pro-fibrotic Gene Products Gene_Transcription->Pro_inflammatory_Fibrotic Tissue_Damage Inflammation & Fibrosis (Kidney & Heart) Pro_inflammatory_Fibrotic->Tissue_Damage

Finerenone's antagonistic action on the mineralocorticoid receptor signaling pathway.

Experimental Protocol: Quantification of Finerenone in Human Plasma using this compound

This protocol describes a typical bioanalytical method for the quantification of Finerenone in human plasma using this compound as an internal standard (IS) with LC-MS/MS. The method is based on a published assay and general principles for the use of deuterated internal standards.[10]

Materials and Reagents
  • Finerenone analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (with appropriate anticoagulant, e.g., lithium heparin)

Preparation of Stock and Working Solutions
  • Finerenone Stock Solution (1 mg/mL): Accurately weigh and dissolve Finerenone in an appropriate solvent (e.g., DMSO or methanol).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the Finerenone stock.

  • Working Solutions: Prepare serial dilutions of the Finerenone stock solution in a suitable solvent (e.g., 50:50 ACN:water) to create calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in ACN. This concentration should provide a stable and reproducible signal in the mass spectrometer.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma samples (calibrators, QCs, and unknowns) into microcentrifuge tubes.

  • Add 10 µL of the this compound internal standard spiking solution to each tube (except for blank samples).

  • Vortex briefly to mix.

  • Add 300 µL of cold ACN containing 0.1% formic acid to each tube to precipitate plasma proteins.[11]

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A (see LC conditions below).

  • Transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 3: Illustrative LC-MS/MS Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrate (optimize for separation)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Finerenone: Determine precursor ion and product ion (e.g., m/z 379.2 -> 299.1) This compound: Determine precursor ion and product ion (e.g., m/z 384.2 -> 304.1)
Instrument Settings Optimize declustering potential, collision energy, and source parameters for maximum signal intensity.

Note: The specific MRM transitions and instrument parameters must be optimized for the specific mass spectrometer being used.

Data Analysis
  • Integrate the peak areas for the MRM transitions of Finerenone and this compound.

  • Calculate the peak area ratio (Finerenone peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentration of Finerenone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of Finerenone using this compound as an internal standard.

Experimental_Workflow start Start prep_solutions Prepare Stock & Working Solutions (Finerenone & this compound) start->prep_solutions add_is Spike with this compound Internal Standard prep_solutions->add_is sample_aliquot Aliquot Plasma Samples (Calibrators, QCs, Unknowns) sample_aliquot->add_is protein_precip Protein Precipitation (Cold Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporate Evaporate to Dryness supernatant_transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitute->lcms_analysis data_processing Data Processing (Peak Integration, Ratio Calculation) lcms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification end End quantification->end

Workflow for quantitative analysis of Finerenone using a deuterated internal standard.

This guide provides researchers with the essential information to source this compound and implement it in a robust quantitative bioanalytical workflow. By using a stable isotope-labeled internal standard, researchers can achieve the high accuracy and precision required for pharmacokinetic, toxicokinetic, and other drug development studies.

References

The Role of Finerenone-D5 in Advancing Mineralocorticoid Receptor Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finerenone (B607456), a non-steroidal, selective mineralocorticoid receptor (MR) antagonist, represents a significant advancement in the treatment of chronic kidney disease associated with type 2 diabetes.[1][2][3] Its high affinity and selectivity for the MR over other steroid hormone receptors minimize the risk of hormonal side effects often associated with older, steroidal MR antagonists like spironolactone (B1682167) and eplerenone.[1][2] The study of finerenone's pharmacokinetics, efficacy, and mechanism of action relies on precise and accurate analytical methods. This technical guide delves into the crucial role of Finerenone-D5, a deuterated analog of finerenone, in these analytical studies, and provides an in-depth overview of the experimental protocols and signaling pathways central to understanding finerenone's interaction with the mineralocorticoid receptor.

The Critical Role of this compound as an Internal Standard

In the realm of quantitative bioanalysis, particularly in pharmacokinetic and pharmacodynamic studies, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision.[4] this compound, a deuterated form of finerenone, serves as this indispensable tool in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of finerenone in biological matrices such as plasma.[4]

The rationale for using this compound lies in its near-identical physicochemical properties to the parent drug, finerenone. It co-elutes with finerenone during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. However, due to the mass difference imparted by the deuterium (B1214612) atoms, it is distinguishable by the mass spectrometer. This allows this compound to act as a reliable internal reference, correcting for any variability during sample preparation, injection, and ionization, thereby ensuring the integrity of the quantitative data.

Quantitative Data on Finerenone's Receptor Selectivity

The enhanced therapeutic profile of finerenone is rooted in its high selectivity for the mineralocorticoid receptor. The following table summarizes the in vitro inhibitory concentrations (IC50) of finerenone and other MR antagonists against various steroid hormone receptors, highlighting finerenone's superior selectivity.

CompoundMineralocorticoid Receptor (MR) IC50 (nM)Glucocorticoid Receptor (GR) IC50 (nM)Androgen Receptor (AR) IC50 (nM)Progesterone Receptor (PR) IC50 (nM)
Finerenone 18>10,000>10,000>10,000
Spironolactone 24240077740
Eplerenone 99022,00021,20031,200

This data demonstrates finerenone's potent and highly selective antagonism of the mineralocorticoid receptor with negligible activity at other steroid hormone receptors, which is key to its improved side-effect profile.

Experimental Protocols

Quantification of Finerenone in Human Plasma using this compound and LC-MS/MS

This protocol describes a validated method for the determination of finerenone in human plasma, employing this compound as an internal standard.[4]

a. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of human plasma, add a known concentration of this compound solution (internal standard).

  • Add 400 µL of acidified acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

    • Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 5 µm, 4.6 x 250 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase (acetonitrile) to elute finerenone and this compound.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Finerenone: Monitor the transition from the parent ion (m/z) to a specific product ion (m/z).

      • This compound: Monitor the transition from the deuterated parent ion (m/z) to the same product ion as finerenone.

    • Data Analysis: Quantify finerenone concentration by calculating the peak area ratio of finerenone to this compound and comparing it to a standard curve.

In Vitro Mineralocorticoid Receptor Transactivation Assay

This cell-based assay is used to determine the functional antagonist activity of finerenone on the mineralocorticoid receptor.

a. Materials:

  • HEK293 cells (or other suitable host cells) stably or transiently co-transfected with:

    • A full-length human mineralocorticoid receptor (MR) expression vector.

    • A luciferase reporter vector containing MR-responsive elements (MREs) upstream of the luciferase gene.

  • Aldosterone (B195564) (MR agonist).

  • Finerenone.

  • Cell culture reagents.

  • Luciferase assay reagent.

b. Protocol:

  • Seed the transfected HEK293 cells in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of finerenone in the appropriate cell culture medium.

  • Treat the cells with the different concentrations of finerenone for 1 hour.

  • Add a fixed, sub-maximal concentration of aldosterone (e.g., EC80) to all wells except the negative control.

  • Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Calculate the percent inhibition of aldosterone-induced luciferase activity for each concentration of finerenone and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to finerenone and this compound in mineralocorticoid receptor studies.

cluster_0 This compound in Pharmacokinetic Workflow plasma Plasma Sample (containing Finerenone) add_d5 Spike with This compound (IS) plasma->add_d5 precip Protein Precipitation add_d5->precip centrifuge Centrifugation precip->centrifuge extract Supernatant Extraction centrifuge->extract lcms LC-MS/MS Analysis extract->lcms quant Quantification (Finerenone/Finerenone-D5 Ratio) lcms->quant cluster_1 Finerenone's Mechanism of Action at the Mineralocorticoid Receptor aldo Aldosterone mr_cyt Mineralocorticoid Receptor (MR) (Cytoplasm) aldo->mr_cyt Binds mr_nuc MR-Aldosterone Complex (Nucleus) mr_cyt->mr_nuc Translocates finerenone Finerenone finerenone->mr_cyt Blocks Binding mre MRE (DNA) mr_nuc->mre Binds coactivators Coactivator Recruitment mre->coactivators transcription Gene Transcription coactivators->transcription response Pro-inflammatory & Pro-fibrotic Response transcription->response

References

Methodological & Application

Application Notes and Protocols for Finerenone-D5 in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finerenone (B607456) is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist developed for the treatment of chronic kidney disease and type 2 diabetes. Accurate quantification of finerenone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for the quantitative analysis of finerenone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Finerenone-D5 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it mimics the analyte throughout the sample preparation and analysis process, correcting for matrix effects and variations in instrument response.[1][2][3]

Principle of the Method

This method utilizes the principle of stable isotope dilution analysis. This compound, a deuterated analog of finerenone, is added to plasma samples at a known concentration.[4] Due to its nearly identical physicochemical properties to finerenone, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's ion source.[5] However, it is distinguishable by its higher mass-to-charge ratio (m/z). By comparing the peak area ratio of finerenone to this compound, precise and accurate quantification of finerenone can be achieved, even in the presence of complex biological matrices. The sample preparation involves a straightforward protein precipitation step, followed by LC-MS/MS (B15284909) analysis.

Finerenone's Mechanism of Action: Mineralocorticoid Receptor Signaling Pathway

Finerenone exerts its therapeutic effects by antagonizing the mineralocorticoid receptor (MR). In pathological conditions, overactivation of the MR by aldosterone (B195564) leads to the transcription of genes that promote inflammation and fibrosis, contributing to end-organ damage. Finerenone binds to the MR, preventing the conformational changes necessary for the recruitment of transcriptional co-regulators. This impedes the nuclear translocation of the MR and subsequent transcription of pro-inflammatory and pro-fibrotic genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Finerenone Finerenone Finerenone->MR Blocks HSP Heat Shock Proteins (HSP) MR->HSP Inactive State Aldo_MR Aldosterone-MR Complex Aldo_MR_Nuc Aldosterone-MR Complex Aldo_MR->Aldo_MR_Nuc Nuclear Translocation Coactivators Transcriptional Coactivators Aldo_MR_Nuc->Coactivators Recruitment Blocked by Finerenone DNA DNA (HRE) Aldo_MR_Nuc->DNA Binds to Hormone Response Element (HRE) Coactivators->Aldo_MR_Nuc Recruited Transcription Gene Transcription DNA->Transcription Initiates Pro_inflammatory Pro-inflammatory & Pro-fibrotic Genes Transcription->Pro_inflammatory Leads to

Finerenone's inhibition of the MR signaling pathway.

Experimental Workflow for Finerenone Quantification

The following diagram outlines the major steps involved in the quantification of finerenone in human plasma samples using this compound as an internal standard.

G start Start: Human Plasma Sample is_addition Add this compound (Internal Standard) start->is_addition protein_precipitation Protein Precipitation (e.g., with acidified Acetonitrile) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing (Peak Area Ratio Calculation) lc_ms_analysis->data_processing quantification Quantification of Finerenone data_processing->quantification end End: Finerenone Concentration quantification->end

LC-MS/MS workflow for Finerenone analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Finerenone reference standard

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade, e.g., Milli-Q or equivalent)

  • Human plasma (with anticoagulant, e.g., lithium heparin or K2-EDTA)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • HPLC vials

Preparation of Stock and Working Solutions
  • Finerenone Stock Solution (1 mg/mL): Accurately weigh 10 mg of finerenone reference standard and dissolve in 10 mL of methanol (B129727) or acetonitrile.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol or acetonitrile.

  • Finerenone Working Solutions (for Calibration Curve and QCs): Prepare a series of working solutions by serially diluting the finerenone stock solution with 50:50 (v/v) acetonitrile:water to achieve the desired concentrations for calibration standards and quality control (QC) samples.

  • This compound Working Solution (Internal Standard Spiking Solution): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • To each tube, add 100 µL of the respective plasma sample (blank, calibration standard, QC, or unknown).

  • Add 20 µL of the this compound working solution (100 ng/mL) to all tubes except the blank. To the blank, add 20 µL of 50:50 acetonitrile:water.

  • Vortex each tube for 10 seconds.

  • Add 400 µL of acidified acetonitrile (e.g., acetonitrile with 0.1% formic acid) to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

ParameterTypical Setting
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientStart with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsFinerenone: m/z 379.2 → 251.1 (Quantifier), 379.2 → 308.2 (Qualifier) This compound: m/z 384.2 → 256.1
Dwell Time100 ms per transition
Collision Energy (CE)Optimize for specific instrument
Declustering Potential (DP)Optimize for specific instrument
Source Temperature550°C

Data Presentation: Quantitative Method Validation Summary

The following table summarizes the typical performance characteristics of the described LC-MS/MS method for the quantification of finerenone in human plasma.

ParameterResult
Linearity Range 0.100 to 200 µg/L (ng/mL)
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.100 µg/L
Intra-day Precision (%CV) ≤ 7.0%
Inter-day Precision (%CV) ≤ 7.0%
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias) 99.7% to 105.0% for 0.100 mL plasma volume
Matrix Effect A moderate, concentration-independent matrix effect was observed for both finerenone and its ISTD, which was fully compensated by the ISTD (ISTD-normalized matrix factors were 0.98–1.03).
Recovery Consistent and reproducible

Conclusion

The use of this compound as a stable isotope-labeled internal standard provides a robust, accurate, and precise method for the quantification of finerenone in human plasma by LC-MS/MS. The detailed protocol and performance characteristics presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and clinical pharmacology. The described method is suitable for supporting pharmacokinetic studies and other applications requiring reliable bioanalytical data for finerenone.

References

Quantitative Analysis of Finerenone-D5 in Human Plasma by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of Finerenone and its deuterated internal standard, Finerenone-D5, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method employs a straightforward protein precipitation extraction procedure, offering a robust and reliable workflow for pharmacokinetic studies and clinical trial monitoring. This protocol outlines the necessary steps from sample preparation to data acquisition, ensuring high sensitivity, accuracy, and precision in line with regulatory standards.

Introduction

Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Its quantification in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety during drug development and clinical use. The stable isotope-labeled internal standard, this compound, is utilized to compensate for matrix effects and variations during sample processing and analysis, thereby enhancing the accuracy and precision of the method.[1] This application note details a validated LC-MS/MS method for the sensitive and selective quantification of Finerenone in human plasma.

Experimental Protocols

Materials and Reagents
  • Finerenone analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (sourced from accredited biobanks)

Standard Solutions Preparation

Stock solutions of Finerenone and this compound are prepared in a suitable organic solvent, such as methanol (B129727) or acetonitrile, at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water. These working solutions are used to spike blank plasma for the preparation of calibration curve standards and quality control (QC) samples.

Sample Preparation

The following protocol outlines the protein precipitation method for extracting Finerenone and this compound from human plasma samples.

  • Sample Thawing: Allow frozen plasma samples, calibration standards, and QC samples to thaw completely at room temperature.

  • Aliquoting: Vortex the samples to ensure homogeneity and aliquot 100 µL of each sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add a specified volume of this compound working solution to each tube (except for blank samples used to assess interference).

  • Protein Precipitation: Add three volumes of acidified acetonitrile (e.g., acetonitrile with 0.1% formic acid) to each tube.

  • Vortexing: Vortex the tubes vigorously for at least 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

  • Injection: Inject a defined volume of the final extract into the LC-MS/MS system.

Diagram of the Sample Preparation Workflow

G cluster_prep Sample Preparation plasma 1. Plasma Sample (100 µL) is 2. Add this compound (Internal Standard) plasma->is precip 3. Protein Precipitation with Acidified Acetonitrile is->precip vortex1 4. Vortex precip->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant lcms 7. Inject into LC-MS/MS supernatant->lcms

Caption: Workflow for plasma sample preparation.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry systems.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemStandard UHPLC/HPLC system
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min)
0.0
2.5
3.5
3.6
5.0

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions Compound
Finerenone
This compound
Ion Source Temperature500°C
Ion Spray Voltage5500 V
Curtain Gas35 psi
Collision Gas9 psi
Nebulizer Gas (GS1)55 psi
Heater Gas (GS2)65 psi

¹Specific MRM transitions for Finerenone and this compound need to be optimized by direct infusion of the standard solutions into the mass spectrometer. The precursor ion will correspond to the [M+H]⁺ adduct, and the product ions will be the most stable and intense fragments upon collision-induced dissociation.

Diagram of the LC-MS/MS Analysis Workflow

G cluster_analysis LC-MS/MS Analysis sample_injection Sample Injection lc_separation LC Separation (C18 Column) sample_injection->lc_separation ionization Electrospray Ionization (Positive Mode) lc_separation->ionization precursor_selection Q1: Precursor Ion Selection ionization->precursor_selection fragmentation Q2: Collision-Induced Dissociation precursor_selection->fragmentation product_selection Q3: Product Ion Selection fragmentation->product_selection detection Detector product_selection->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Workflow of the LC-MS/MS analysis.

Method Validation and Performance

A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA).

Table 3: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.99Meets
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy0.100 µg/L[1]
Upper Limit of Quantification (ULOQ)Within linear range with acceptable precision and accuracy200 µg/L[1]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)99.7-105.0%[1]
Precision (% CV)≤ 15% (≤ 20% at LLOQ)≤ 7.0%[1]
Matrix EffectInternal standard normalized factor close to 1Compensated by ISTD[1]
RecoveryConsistent, precise, and reproducibleTo be determined
StabilityAnalyte stable under various storage and handling conditionsTo be determined

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Finerenone in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical and non-clinical studies. The straightforward protein precipitation sample preparation procedure allows for high-throughput analysis, which is essential in a drug development setting.

References

Application Note: High-Throughput Bioanalysis of Finerenone in Human Plasma using Finerenone-D5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of finerenone (B607456) in human plasma. The method utilizes a stable isotope-labeled internal standard (SIL-IS), Finerenone-D5, and employs a simple protein precipitation sample preparation workflow coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This procedure is designed for high-throughput analysis in research, clinical trial, and drug development settings, offering excellent accuracy, precision, and a broad linear range.

Introduction

Finerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1] It is used to treat chronic kidney disease (CKD) associated with type 2 diabetes (T2D).[2][3] Finerenone blocks MR overactivation, which is implicated in the inflammatory and fibrotic pathways that drive the progression of renal and cardiovascular damage.[1][4][5] Accurate and reliable quantification of finerenone in biological matrices is crucial for pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity and selectivity.[6] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS.[7] An SIL-IS shares near-identical physicochemical properties with the analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects. This effectively compensates for variability during sample preparation, injection, and ionization, thereby significantly improving data accuracy and precision.[7][8] This note provides a comprehensive protocol for the analysis of finerenone using this compound.

Physicochemical Properties

A comparison of the fundamental properties of finerenone and its deuterated internal standard is crucial for understanding the principles of the assay.

PropertyFinerenoneThis compound
Chemical Structure (Structure of this compound is identical except for the presence of 5 Deuterium atoms on a methyl and ethyl group)
Molecular Formula C₂₁H₂₂N₂O₃C₂₁H₁₇D₅N₂O₃
Monoisotopic Mass 378.16 g/mol 383.19 g/mol
CAS Number 1050477-31-0Not Available

Bioanalytical Methodology

The method involves a straightforward protein precipitation (PPT) extraction from plasma, followed by analysis using an LC-MS/MS system.

Sample Preparation

The protein precipitation method is selected for its speed, simplicity, and suitability for high-throughput workflows.

G cluster_workflow Sample Preparation Workflow s1 Aliquot 100 µL Human Plasma Sample s2 Add 20 µL of this compound Working Solution (IS) s1->s2 Spike with IS s3 Vortex Mix (10 sec) s2->s3 s4 Add 400 µL of Acetonitrile (B52724) (with 0.1% Formic Acid) to Precipitate Proteins s3->s4 Precipitation s5 Vortex Mix Thoroughly (1 min) s4->s5 s6 Centrifuge (e.g., 14,000 rpm for 10 min) s5->s6 Separation s7 Transfer Supernatant to Autosampler Vial s6->s7 Extraction s8 Inject into LC-MS/MS System s7->s8 Analysis

Caption: Protein Precipitation Workflow for Finerenone Analysis.

LC-MS/MS Conditions

Optimized chromatographic and mass spectrometric conditions are essential for achieving the desired sensitivity, selectivity, and peak shape.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.6 mL/min
Gradient 50% B to 90% B over 5 min, hold for 2 min, return to initial
Injection Volume 10 µL
Column Temp. 40°C
Run Time ~8 minutes

Note: The gradient may need to be optimized based on the specific column and HPLC system used to ensure baseline resolution from matrix components.

ParameterRecommended Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Finerenone: 379.1 -> [Product Ion]* This compound: 384.2 -> [Product Ion]*
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
Source Temp. 500°C
IonSpray Voltage 5500 V

*Note: The precursor ions are represented as [M+H]⁺. The specific product ions (Q3) and optimal collision energies must be determined empirically by infusing a standard solution of Finerenone and this compound into the mass spectrometer.

Method Validation Summary

The described method was validated according to regulatory guidelines. Key performance characteristics from published literature demonstrate the method's reliability.[9][10]

Validation ParameterTypical Acceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.999
Range -0.1 - 200 ng/mL
LLOQ S/N > 10, Accuracy ±20%, Precision ≤20%0.1 ng/mL[8]
Intra-day Precision (%CV) ≤ 15% (≤20% at LLOQ)< 7.0%
Inter-day Precision (%CV) ≤ 15% (≤20% at LLOQ)< 7.0%[8]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)99.7% - 105.0%[8]
Recovery Consistent and reproducible> 85%[9]
Matrix Effect IS-normalized factor: 0.8 - 1.2Compensated by this compound[8]
Stability (Freeze/Thaw) % Bias within ±15%Stable[9]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of Finerenone and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol (B129727) and bring to volume. Sonicate to ensure complete dissolution. These stocks can be stored at -20°C.

  • Working Standard Solutions:

    • Perform serial dilutions of the Finerenone primary stock solution with 50:50 acetonitrile:water to prepare a series of working standards for the calibration curve (e.g., from 1 ng/mL to 2000 ng/mL).

  • Internal Standard (IS) Working Solution (50 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 acetonitrile:water to achieve a final concentration of 50 ng/mL. This concentration should be chosen based on the expected midpoint of the calibration curve.

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Standards (CS):

    • Label a set of microcentrifuge tubes for each point in the calibration curve (e.g., Blank, LLOQ, CS1-CS7).

    • Add 95 µL of blank human plasma to each tube.

    • Spike 5 µL of the corresponding Finerenone working standard into each tube to achieve the final concentrations (e.g., 0.1, 0.5, 2, 10, 50, 100, 200 ng/mL). A blank sample should be spiked with 5 µL of diluent.

  • Quality Control (QC) Samples:

    • Prepare QC samples in blank plasma at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC. These are prepared by spiking from independently prepared stock solutions.

Sample Analysis Protocol
  • Allow all samples (unknowns, CS, and QCs) and reagents to thaw to room temperature.

  • Aliquot 100 µL of each sample into a clean 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution (50 ng/mL) to all tubes except the blank. Vortex briefly.

  • Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer approximately 300 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 10 µL of the supernatant into the LC-MS/MS system for analysis.

Finerenone's Mechanism of Action

Finerenone exerts its therapeutic effect by blocking the mineralocorticoid receptor (MR). In pathological conditions, overactivation of the MR by aldosterone (B195564) leads to the transcription of genes that promote inflammation and fibrosis in tissues like the kidney and heart.[5] Finerenone binds to the MR, preventing the conformational changes required for receptor activation and nuclear translocation, thereby inhibiting the downstream pro-inflammatory and pro-fibrotic signaling cascade.[1][5]

G cluster_pathway Finerenone Mechanism of Action cluster_nucleus Nucleus aldo Aldosterone mr Mineralocorticoid Receptor (MR) aldo->mr Binds & Activates gene Gene Transcription mr->gene Translocates & Binds DNA fin Finerenone fin->mr Blocks response Pro-inflammatory & Pro-fibrotic Factors gene->response damage Kidney & Heart Damage (Inflammation, Fibrosis) response->damage

Caption: Finerenone blocks the Mineralocorticoid Receptor signaling pathway.

Conclusion

The bioanalytical method presented here provides a reliable, sensitive, and high-throughput solution for the quantification of finerenone in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the highest level of accuracy and precision, correcting for potential matrix effects and procedural variability. This protocol is well-suited for regulated bioanalysis in support of preclinical and clinical studies of finerenone.

References

Application Notes and Protocols for a Pharmacokinetic Study of Finerenone using Finerenone-D5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Finerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist approved for the treatment of chronic kidney disease (CKD) associated with type 2 diabetes.[1][2][3][4][5] Its therapeutic effects are derived from blocking the MR, which in turn inhibits the pro-inflammatory and pro-fibrotic pathways activated by aldosterone. Understanding the pharmacokinetic (PK) profile of Finerenone is crucial for optimizing dosing regimens and ensuring its safety and efficacy.

This document provides a detailed protocol for a pharmacokinetic study of Finerenone in a preclinical setting, utilizing Finerenone-D5 as a stable isotope-labeled internal standard (IS) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and potential matrix effects, leading to highly accurate and precise results.

Signaling Pathway of Finerenone

Finerenone exerts its therapeutic effect by competitively blocking the mineralocorticoid receptor. This prevents the translocation of the aldosterone-MR complex into the nucleus, thereby inhibiting the transcription of genes associated with inflammation and fibrosis.

Finerenone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Aldo_MR_Complex Aldosterone-MR Complex MRE Mineralocorticoid Response Element (MRE) Aldo_MR_Complex->MRE Translocates & Binds Finerenone Finerenone Finerenone->MR Blocks Gene_Transcription Pro-inflammatory & Pro-fibrotic Gene Transcription MRE->Gene_Transcription Initiates Inflammation_Fibrosis Inflammation & Fibrosis Gene_Transcription->Inflammation_Fibrosis Leads to MRAldosterone MRAldosterone

Caption: Finerenone's Mechanism of Action.

Experimental Protocols

Pharmacokinetic Study Design

A preclinical pharmacokinetic study in a relevant animal model (e.g., rats) is proposed. A single oral dose of Finerenone will be administered, and blood samples will be collected at predetermined time points to characterize the plasma concentration-time profile.

Study Parameters:

ParameterDescription
Test Article Finerenone
Internal Standard This compound
Animal Model Male Wistar rats (n=6 per group)
Dose 10 mg/kg (oral gavage)
Vehicle 0.5% (w/v) methylcellulose (B11928114) in water
Blood Sampling Time Points 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose
Anticoagulant K2-EDTA
Plasma Processing Centrifuge blood at 4000 rpm for 10 minutes at 4°C.
Sample Storage Store plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Finerenone in Plasma

This protocol details the quantification of Finerenone in plasma using a validated LC-MS/MS method with this compound as the internal standard.

1. Materials and Reagents:

  • Finerenone reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Control rat plasma

2. Preparation of Stock and Working Solutions:

  • Finerenone Stock Solution (1 mg/mL): Accurately weigh and dissolve Finerenone in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Finerenone stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of this compound in the same diluent.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, quality control, or study sample), add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Conditions:

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Finerenone: [M+H]+ → fragment ionthis compound: [M+H]+ → fragment ion

Note: Specific MRM transitions and collision energies should be optimized for the instrument used.

Pharmacokinetic Study Workflow

The following diagram illustrates the logical flow of the described pharmacokinetic study, from animal dosing to data analysis.

Pharmacokinetic_Study_Workflow cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Animal Dosing (Oral Gavage) Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Processing Plasma Processing Blood_Collection->Plasma_Processing Sample_Preparation Plasma Sample Preparation (Protein Precipitation) Plasma_Processing->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Quantification Concentration Quantification LCMS_Analysis->Quantification PK_Parameters Pharmacokinetic Parameter Calculation Quantification->PK_Parameters Report Study Report Generation PK_Parameters->Report

Caption: Workflow for a preclinical pharmacokinetic study.

Data Presentation

The plasma concentration-time data for Finerenone will be analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters.

Table 1: Mean Plasma Concentration of Finerenone vs. Time
Time (hours)Mean Plasma Concentration (ng/mL)Standard Deviation (ng/mL)
0.25152.325.1
0.5389.754.8
1562.178.3
2410.561.2
4189.433.7
685.615.9
838.27.4
129.12.1
24Below Limit of Quantification-
Table 2: Key Pharmacokinetic Parameters of Finerenone
ParameterAbbreviationMean ValueUnit
Maximum Plasma ConcentrationCmax575.4ng/mL
Time to Maximum ConcentrationTmax1.0hours
Area Under the Curve (0-t)AUC(0-t)2150.8ngh/mL
Area Under the Curve (0-inf)AUC(0-inf)2185.3ngh/mL
Elimination Half-lifet1/22.5hours
Apparent Volume of DistributionVd/F15.2L/kg
Apparent Total ClearanceCL/F4.6L/h/kg

Note: The data presented in these tables are for illustrative purposes only and do not represent actual study results.

Conclusion

This application note provides a comprehensive framework for conducting a preclinical pharmacokinetic study of Finerenone using this compound as an internal standard. The detailed protocols for the in-vivo study and the bioanalytical method ensure the generation of high-quality, reliable data. The use of LC-MS/MS with a stable isotope-labeled internal standard is a robust approach for the accurate quantification of Finerenone in biological matrices, which is essential for the continued development and clinical application of this important therapeutic agent.

References

Application Notes and Protocols for In Vivo Animal Studies with Finerenone-D5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finerenone (B607456) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Its mechanism of action involves blocking the MR, which in turn inhibits pro-inflammatory and pro-fibrotic signaling pathways.[1] This has shown therapeutic potential in preclinical and clinical studies, particularly in the context of chronic kidney disease (CKD) and cardiovascular disorders.[2] Finerenone-D5, a deuterated analog of finerenone, serves as an essential tool in preclinical research, primarily as an internal standard for quantitative bioanalysis of finerenone in biological matrices. This document provides detailed protocols for the use of this compound in in vivo animal studies, focusing on pharmacokinetic assessments and efficacy studies in relevant disease models.

Data Presentation

Table 1: Pharmacokinetic Parameters of Finerenone in Different Species
SpeciesDoseRouteTmax (h)CmaxAUCHalf-life (h)Bioavailability (%)Reference
Human10 mgOral1.5351 µg/L (plasma)2820 µgh/L (plasma)2-343.5[3]
Human20 mgOral-160 µg/L (steady state)686 µgh/L (steady state)--
Rat10 mg/kg/dayOral Gavage-----
Dog-------

Note: Detailed pharmacokinetic parameters for rats and dogs were not consistently available in the searched literature. The provided rat dosage is from an efficacy study.

Table 2: Recommended Dosing of Finerenone in Preclinical Models
Animal ModelSpeciesDisease InductionFinerenone DoseRoute of AdministrationStudy DurationKey EndpointsReference
Diabetic RetinopathyRat (transgenic (mRen-2)27)Spontaneous hypertension and streptozotocin-induced diabetes10 mg/kg/dayOral Gavage12 weeksRetinal vascular leakage, gliosis, inflammation
Oxygen-Induced RetinopathyMouseHyperoxia exposure5 mg/kg/dayIntraperitoneal (i.p.)-Retinal neovascularization, vascular leakage
Chronic Kidney DiseaseMouseSubtotal nephrectomy2.5 mg/kg/day-6 weeksCardiac systolic and diastolic function, cardiac fibrosis
Western Diet-Induced Kidney DiseaseMouse (C57BL/6J)Western diet for 12 weeks--14 weeksAlbuminuria, kidney injury molecule 1 (KIM1), renal fibrosis

Note: Specific dosing for this compound is not for therapeutic effect but for use as an internal standard in analytical methods.

Experimental Protocols

I. Pharmacokinetic Study of Finerenone using this compound as an Internal Standard

Objective: To determine the pharmacokinetic profile of finerenone in rodents following oral administration.

Materials:

  • Finerenone

  • This compound (for internal standard)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Male Sprague-Dawley rats (or other appropriate rodent strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Dosing Solution Preparation: Prepare a solution of finerenone in the chosen vehicle at the desired concentration.

  • Administration: Administer a single dose of finerenone to the animals via oral gavage. A typical volume for oral gavage in rats is 5-10 mL/kg.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis (HPLC-MS/MS):

    • Sample Preparation: To a known volume of plasma (e.g., 100 µL), add a known amount of this compound solution (internal standard). Perform protein precipitation by adding acidified acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

    • Chromatographic Separation: Inject the supernatant onto an HPLC system equipped with a suitable column (e.g., C18).

    • Mass Spectrometric Detection: Use a tandem mass spectrometer for the detection and quantification of finerenone and this compound.

  • Data Analysis: Calculate the pharmacokinetic parameters (Tmax, Cmax, AUC, half-life) using appropriate software.

II. Efficacy Study in a Unilateral Ureteral Obstruction (UUO) Mouse Model of Kidney Fibrosis

Objective: To evaluate the anti-fibrotic efficacy of finerenone in a mouse model of chronic kidney disease.

Materials:

  • Male C57BL/6 mice

  • Anesthetics

  • Surgical instruments

  • Finerenone

  • Vehicle for administration

Procedure:

  • UUO Surgery:

    • Anesthetize the mouse.

    • Make a midline abdominal incision.

    • Isolate the left ureter and ligate it at two points.

    • Suture the incision.

    • Sham-operated animals will undergo the same procedure without ureter ligation.

  • Treatment:

    • Randomly assign UUO mice to receive either finerenone or vehicle.

    • Administer treatment daily via oral gavage, starting one day before or on the day of surgery.

  • Endpoint Analysis (e.g., at day 7 or 14 post-surgery):

    • Collect blood and urine samples for biochemical analysis (e.g., plasma urea).

    • Harvest the obstructed kidney.

    • Histology: Fix a portion of the kidney in formalin for histological analysis of fibrosis (e.g., Sirius Red staining for collagen) and inflammation (e.g., F4/80 staining for macrophages).

    • Gene Expression: Snap-freeze a portion of the kidney for RNA extraction and analysis of pro-fibrotic and pro-inflammatory gene expression by qPCR.

III. Efficacy Study in a Streptozotocin (STZ)-Induced Diabetic Nephropathy Mouse Model

Objective: To assess the effect of finerenone on the development of diabetic nephropathy.

Materials:

  • Male mice (e.g., C57BL/6 or db/db)

  • Streptozotocin (STZ)

  • Citrate buffer

  • Finerenone

  • Vehicle for administration

  • Metabolic cages for urine collection

Procedure:

  • Induction of Diabetes:

    • For STZ-induced diabetes, administer a single high dose or multiple low doses of STZ intraperitoneally.

    • Confirm diabetes by measuring blood glucose levels.

  • Treatment:

    • Once diabetes is established, randomize diabetic mice to receive either finerenone or vehicle daily by oral gavage.

  • Monitoring and Endpoint Analysis (typically over several weeks to months):

    • Monitor body weight, blood glucose, and food/water intake regularly.

    • Periodically collect 24-hour urine using metabolic cages to measure albuminuria.

    • At the end of the study, collect blood for measurement of renal function markers (e.g., creatinine, BUN).

    • Harvest kidneys for histological analysis of glomerular changes (e.g., mesangial expansion, basement membrane thickening) and tubulointerstitial fibrosis.

Mandatory Visualizations

Finerenone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_Aldo MR-Aldosterone Complex MR->MR_Aldo Forms complex Finerenone Finerenone Finerenone->MR Blocks MR_Aldo_Nuc Nuclear MR-Aldosterone Complex MR_Aldo->MR_Aldo_Nuc Translocates Coactivators Transcriptional Coactivators Coactivators->MR_Aldo_Nuc Recruited DNA DNA MR_Aldo_Nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory & Pro-fibrotic Genes DNA->Pro_inflammatory_Genes Transcription Inflammation_Fibrosis Inflammation & Fibrosis Pro_inflammatory_Genes->Inflammation_Fibrosis Leads to

Caption: Signaling pathway of Finerenone's mechanism of action.

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_data_collection Data Collection & Analysis Animal_Model Select Animal Model (e.g., UUO, STZ) Acclimatization Animal Acclimatization Animal_Model->Acclimatization Randomization Randomization into Groups (Vehicle, Finerenone) Acclimatization->Randomization Disease_Induction Disease Induction (e.g., Surgery, STZ injection) Randomization->Disease_Induction Treatment_Admin Daily Treatment Administration (Oral Gavage) Disease_Induction->Treatment_Admin Monitoring In-life Monitoring (Body Weight, Blood Glucose) Treatment_Admin->Monitoring Sample_Collection Terminal Sample Collection (Blood, Urine, Tissues) Treatment_Admin->Sample_Collection Bioanalysis Bioanalysis (Pharmacokinetics with this compound) Sample_Collection->Bioanalysis Efficacy_Endpoints Efficacy Endpoint Analysis (Histology, Gene Expression) Sample_Collection->Efficacy_Endpoints

Caption: General experimental workflow for in vivo studies.

References

Finerenone-D5 for Receptor Binding Affinity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finerenone (B607456) is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2][3] Its deuterated analog, Finerenone-D5, serves as a valuable tool in in vitro receptor binding affinity assays, primarily for pharmacokinetic studies and as an internal standard in mass spectrometry-based quantification. This document provides detailed application notes and protocols for utilizing this compound in determining binding affinity for the mineralocorticoid receptor.

Finerenone exhibits high potency and selectivity for the MR, distinguishing it from older, steroidal MR antagonists like spironolactone (B1682167) and eplerenone.[1][4] It acts as a bulky, inverse agonist, which uniquely modulates the receptor's conformation and subsequent downstream signaling pathways. Understanding the binding characteristics of Finerenone and its analogs is crucial for the development of novel therapeutics targeting the mineralocorticoid receptor.

Data Presentation: Receptor Binding Affinity

The following tables summarize the in vitro binding affinity of Finerenone for the human mineralocorticoid receptor and its selectivity over other steroid hormone receptors. The data for Finerenone is presented as a surrogate for this compound, as deuteration is not expected to significantly alter the binding affinity.

Table 1: Finerenone Binding Affinity for Mineralocorticoid Receptor (MR)

CompoundReceptorParameterValue (nM)
FinerenoneMineralocorticoid Receptor (MR)IC5018

Table 2: Finerenone Selectivity Profile Against Other Steroid Receptors

CompoundReceptorParameterValue (nM)Selectivity (fold vs. MR)
FinerenoneGlucocorticoid Receptor (GR)IC50>10,000>555
FinerenoneAndrogen Receptor (AR)IC50>10,000>555
FinerenoneProgesterone Receptor (PR)IC50>10,000>555
SpironolactoneMineralocorticoid Receptor (MR)IC50241
SpironolactoneAndrogen Receptor (AR)IC50770.31
EplerenoneMineralocorticoid Receptor (MR)IC509901

Signaling Pathway

The mineralocorticoid receptor is a nuclear receptor that, upon binding its ligand (e.g., aldosterone), translocates to the nucleus and acts as a transcription factor to regulate gene expression. Finerenone antagonizes this process.

MR_Signaling_Pathway Mineralocorticoid Receptor (MR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR MR Aldosterone->MR Binds HSP Heat Shock Proteins MR->HSP Associated with MR_Aldo_Complex MR-Aldosterone Complex MR->MR_Aldo_Complex Translocation Finerenone Finerenone Finerenone->MR Blocks Binding MRE Mineralocorticoid Response Element MR_Aldo_Complex->MRE Binds to Gene_Transcription Gene Transcription (e.g., SCNN1A, SGK1) MRE->Gene_Transcription Initiates Inflammation_Fibrosis Inflammation & Fibrosis Gene_Transcription->Inflammation_Fibrosis Leads to

Mineralocorticoid Receptor Signaling Pathway

Experimental Protocols

Principle of the Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the mineralocorticoid receptor. The assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., [³H]-Aldosterone) for binding to the MR in a preparation of cell membranes expressing the receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.

Materials and Reagents
  • This compound: Test compound.

  • [³H]-Aldosterone: Radioligand.

  • Unlabeled Aldosterone: For determination of non-specific binding.

  • Cell Membranes: From cells overexpressing human mineralocorticoid receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well Filter Plates: e.g., Glass fiber filters pre-treated with a blocking agent like polyethyleneimine (PEI).

  • Multi-well Plate Harvester.

  • Scintillation Counter.

  • Standard laboratory equipment: Pipettes, centrifuges, etc.

Experimental Workflow

Experimental_Workflow Receptor Binding Assay Workflow Prepare_Reagents Prepare Reagents (Buffers, Ligands, Membranes) Incubation Incubate Membranes with Radioligand and this compound Prepare_Reagents->Incubation Filtration Separate Bound from Free Ligand via Vacuum Filtration Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Scintillation_Counting Add Scintillation Cocktail and Count Radioactivity Washing->Scintillation_Counting Data_Analysis Analyze Data to Determine IC50 and Ki Scintillation_Counting->Data_Analysis

Receptor Binding Assay Workflow
Detailed Protocol

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer to achieve a range of final assay concentrations.

    • Prepare a working solution of [³H]-Aldosterone in assay buffer at a concentration close to its Kd for the MR.

    • Prepare a high-concentration solution of unlabeled Aldosterone (e.g., 10 µM) in assay buffer for determining non-specific binding.

    • Thaw the cell membrane preparation on ice and resuspend in assay buffer to a predetermined protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add cell membrane preparation, [³H]-Aldosterone, and assay buffer.

    • Non-specific Binding Wells: Add cell membrane preparation, [³H]-Aldosterone, and a saturating concentration of unlabeled Aldosterone.

    • Competition Wells: Add cell membrane preparation, [³H]-Aldosterone, and varying concentrations of this compound.

    • The final assay volume is typically 100-250 µL.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the filter plate using a cell harvester.

    • Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a critical tool for the precise and accurate in vitro characterization of compounds targeting the mineralocorticoid receptor. The provided protocols and data serve as a comprehensive guide for researchers in the fields of pharmacology and drug development to conduct receptor binding affinity assays. The high selectivity of Finerenone for the MR makes it an excellent candidate for such studies, and the use of its deuterated form ensures reliable quantification in various experimental settings.

References

Application Notes and Protocols for the Use of Finerenone-D5 in Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. It is used to treat chronic kidney disease associated with type 2 diabetes.[1] Understanding the metabolic fate of new chemical entities is a cornerstone of drug discovery and development. In vitro metabolic stability assays are crucial for predicting the in vivo pharmacokinetic profile of a drug candidate. These assays, typically conducted using human liver microsomes (HLM), provide key parameters such as intrinsic clearance (CLint) and half-life (t1/2).

Finerenone is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2C8, leading to the formation of inactive metabolites.[2][3] The use of a stable isotope-labeled internal standard, such as Finerenone-D5, is essential for accurate quantification of the parent drug in these assay systems by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision of the analytical method.

This document provides detailed protocols and application notes for utilizing this compound in metabolic stability assays with human liver microsomes.

Principle of the Metabolic Stability Assay

The in vitro metabolic stability assay evaluates the susceptibility of a test compound to metabolism by drug-metabolizing enzymes, predominantly Cytochrome P450s (CYPs), present in liver microsomes. The assay measures the disappearance of the parent compound over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH. The rate of disappearance is then used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint), which are critical parameters for predicting in vivo hepatic clearance.

Finerenone Signaling Pathway and Metabolism

Finerenone acts by blocking the mineralocorticoid receptor, thereby inhibiting the downstream signaling cascade that leads to inflammation and fibrosis. Its metabolism is a key determinant of its pharmacokinetic profile.

Finerenone_Signaling_Pathway cluster_Cell Target Cell (e.g., Kidney, Heart) cluster_Liver Liver (Hepatocyte) Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Nucleus Nucleus MR->Nucleus Translocates Finerenone Finerenone Finerenone->MR Blocks GeneTranscription Pro-inflammatory & Pro-fibrotic Gene Transcription Nucleus->GeneTranscription Initiates InflammationFibrosis Inflammation & Fibrosis GeneTranscription->InflammationFibrosis Leads to Finerenone_Metabolism Finerenone CYP3A4 CYP3A4 (90%) Finerenone_Metabolism->CYP3A4 CYP2C8 CYP2C8 (10%) Finerenone_Metabolism->CYP2C8 Inactive_Metabolites Inactive Metabolites CYP3A4->Inactive_Metabolites CYP2C8->Inactive_Metabolites

Finerenone's mechanism of action and primary metabolic pathway.

The Role of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis for several reasons:

  • Similar Physicochemical Properties : this compound is chemically identical to Finerenone, with the only difference being the substitution of five hydrogen atoms with deuterium. This ensures that it behaves almost identically during sample extraction, chromatography, and ionization.

  • Correction for Matrix Effects : Biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer. Since this compound is affected by the matrix in the same way as Finerenone, the ratio of their signals remains constant, leading to more accurate quantification.

  • Improved Precision and Accuracy : By accounting for variations in sample handling and instrument response, the use of a SIL-IS significantly improves the precision and accuracy of the assay.

Internal_Standard_Logic cluster_Process Analytical Process cluster_Variability Sources of Variability Analyte Finerenone (Analyte) SamplePrep Sample Preparation (e.g., Protein Precipitation) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep Matrix Matrix Effects IS->Matrix Compensates for Extraction Extraction Inconsistency IS->Extraction Compensates for Injection Injection Volume Variation IS->Injection Compensates for LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Ratio Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Quantification Accurate Quantification Ratio->Quantification Matrix->MS_Detection Affects Extraction->SamplePrep Affects Injection->LC_Separation Affects

Logic for using a deuterated internal standard in LC-MS/MS.

Data Presentation

The following tables summarize representative data from a metabolic stability assay for Finerenone and known CYP3A4 substrates.

Table 1: In Vitro Metabolic Stability of Finerenone and Comparator Compounds in Human Liver Microsomes

CompoundTest Concentration (µM)In Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Finerenone 12527.7
Midazolam (High Clearance)15138.6
Testosterone (Intermediate Clearance)13519.8
Verapamil (Low Clearance)1> 60< 11.6

Note: The data for Finerenone is representative based on its known metabolic profile as a CYP3A4 substrate. Data for comparator compounds are from literature.

Table 2: LC-MS/MS Parameters for Finerenone and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Finerenone379.1336.125
This compound384.1341.125

Experimental Protocols

Materials and Reagents
  • Finerenone (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Pooled Human Liver Microsomes (HLM), mixed gender

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow

Experimental_Workflow start Start prepare_solutions Prepare Stock Solutions (Finerenone, this compound) start->prepare_solutions prepare_incubation Prepare Incubation Mixture (HLM, Buffer) prepare_solutions->prepare_incubation pre_incubate Pre-incubate at 37°C for 5 min prepare_incubation->pre_incubate initiate_reaction Initiate Reaction (Add NADPH) pre_incubate->initiate_reaction sample_collection Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->sample_collection stop_reaction Stop Reaction (Add cold Acetonitrile with this compound) sample_collection->stop_reaction protein_precipitation Protein Precipitation (Centrifuge) stop_reaction->protein_precipitation sample_analysis Analyze Supernatant by LC-MS/MS protein_precipitation->sample_analysis data_analysis Data Analysis (Calculate % remaining, t½, CLint) sample_analysis->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Finerenone-D5 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Finerenone (B607456) is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist approved for the treatment of chronic kidney disease associated with type 2 diabetes.[1][2][3][4][5] Understanding its metabolic fate is crucial for drug development and regulatory submission. Finerenone-D5, a stable isotope-labeled analog of Finerenone, serves as an indispensable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application is as an internal standard (IS) for the accurate and precise quantification of Finerenone in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] Deuterated internal standards are considered the gold standard in bioanalysis as they co-elute with the analyte and exhibit similar ionization characteristics, thus compensating for variability during sample preparation and analysis.[6][7][9]

I. Physicochemical Properties and Role in Bioanalysis

Stable isotope-labeled internal standards, such as this compound, are ideal for quantitative mass spectrometry because their chemical and physical properties are nearly identical to the unlabeled analyte. This ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization, which is critical for correcting analytical variability.[6][7] The mass difference between this compound and Finerenone allows for their distinct detection by the mass spectrometer.

II. Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Finerenone in humans. These values are typically determined in studies where this compound would be used as an internal standard for accurate quantification.

Table 1: Pharmacokinetic Parameters of Finerenone in Healthy Volunteers (Single Oral Dose) [1]

DoseCmax (µg/L)Tmax (h)AUC (µg·h/L)
10 mg (plasma)3511.52820
10 mg (whole blood)2261.51840
20 mg (steady state)160-686

Table 2: General Pharmacokinetic Properties of Finerenone [1][2][3][10][11][12]

ParameterValue
Bioavailability43.5%
Plasma Protein Binding92% (primarily to albumin)
Volume of Distribution (steady state)52.6 L
Terminal Half-life2-3 hours
Systemic Clearance~25 L/h
Metabolism~90% CYP3A4, ~10% CYP2C8
Excretion~80% renal, ~20% fecal

III. Experimental Protocols

Protocol 1: Quantification of Finerenone in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol describes a typical bioanalytical method for the quantification of Finerenone in human plasma.

1. Materials and Reagents:

  • Finerenone analytical standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., Lithium Heparin)

  • Acetonitrile (ACN), HPLC grade, with 0.1% formic acid

  • Water, HPLC grade, with 0.1% formic acid

  • Methanol, HPLC grade

  • Microcentrifuge tubes

  • LC vials

2. Preparation of Stock and Working Solutions:

  • Finerenone Stock Solution (1 mg/mL): Accurately weigh and dissolve Finerenone in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Finerenone Working Solutions: Serially dilute the Finerenone stock solution with 50:50 ACN:water to prepare calibration standards and quality control (QC) samples at various concentrations.

  • This compound Internal Standard Working Solution: Dilute the this compound stock solution with ACN to a final concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each sample (except for blank matrix samples). Vortex briefly.

  • Add 300 µL of cold ACN with 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean LC vial for analysis.

4. LC-MS/MS Conditions (Illustrative):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column (e.g., Phenomenex C18).[13]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to ensure separation of Finerenone from matrix components.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Finerenone: Determine the precursor ion (e.g., [M+H]+) and a suitable product ion.

    • This compound: Determine the precursor ion (e.g., [M+D+H]+ or [M-H+D]+) and a corresponding product ion.

  • Data Analysis: Quantify Finerenone in unknown samples by calculating the peak area ratio of Finerenone to this compound and comparing it to the calibration curve.

5. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.[13]

IV. Visualizations

Metabolic Pathway of Finerenone

The primary metabolism of Finerenone is oxidative and mediated by cytochrome P450 enzymes.[1][10][11] The metabolites formed are pharmacologically inactive.[1][10]

Finerenone_Metabolism Finerenone Finerenone M1 M1 (Oxidized pyridine (B92270) moiety) Finerenone->M1 CYP3A4, CYP2C8 M4 M4 (Epoxidation/Hydrolysis) Finerenone->M4 CYP3A4, CYP2C8 M7 M7 (Hydroxylated) Finerenone->M7 CYP2C8 M2 M2 (Hydroxylated) M1->M2 CYP3A4 M3 M3 (Oxidized) M2->M3 CYP3A4 M5 M5 (Hydroxylated) M4->M5 CYP3A4 M8 M8 (Oxidized) M5->M8 M9 M9 (Oxidized) M7->M9

Caption: Metabolic pathways of Finerenone.

Experimental Workflow for Bioanalysis using this compound

This diagram illustrates a typical workflow for the quantification of Finerenone in a biological sample using this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Collect Supernatant Extract->Supernatant LC LC Separation (Analyte + IS) Supernatant->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quant Quantification via Calibration Curve Ratio->Quant

References

Application Note: Quantification of Finerenone in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of finerenone (B607456) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Finerenone-D5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation step is utilized for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving finerenone.

Introduction

Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2] It is indicated for reducing the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, non-fatal myocardial infarction, and hospitalization for heart failure in adult patients with chronic kidney disease (CKD) associated with type 2 diabetes (T2D).[1] Finerenone works by blocking the binding of aldosterone (B195564) and cortisol to the MR, thereby inhibiting the overactivation of this receptor which is implicated in inflammatory and fibrotic processes in the heart and kidneys.[2][3] The unique non-steroidal structure of finerenone contributes to its high selectivity and potency for the MR compared to steroidal MRAs like spironolactone (B1682167) and eplerenone.[4][5]

Accurate and reliable quantification of finerenone in biological matrices is crucial for pharmacokinetic assessments and clinical research. This application note describes a validated LC-MS/MS method for the determination of finerenone in human plasma, utilizing its deuterated analog, this compound, as the internal standard to correct for matrix effects and variability in sample processing.[6]

Signaling Pathway of Finerenone

Finerenone exerts its therapeutic effects by antagonizing the mineralocorticoid receptor. Overactivation of the MR by agonists like aldosterone leads to a conformational change in the receptor, its translocation to the nucleus, and the subsequent transcription of pro-inflammatory and pro-fibrotic genes.[1][3][7] Finerenone binding to the MR prevents this cascade of events, thereby reducing inflammation and fibrosis in target organs such as the kidneys and heart.[1][7]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to MR_Aldosterone_Complex MR-Aldosterone Complex Finerenone Finerenone Finerenone->MR Blocks Gene_Transcription Pro-inflammatory & Pro-fibrotic Gene Transcription MR_Aldosterone_Complex->Gene_Transcription Promotes MR_Aldosterone_Complex->Gene_Transcription Inflammation_Fibrosis Inflammation & Fibrosis Gene_Transcription->Inflammation_Fibrosis

Figure 1: Simplified signaling pathway of Finerenone's mechanism of action.

Experimental Protocol

Materials and Reagents
  • Finerenone analytical standard

  • This compound internal standard[6]

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient delivery

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
ParameterCondition
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate
Mass Spectrometry
ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsFinerenone: m/z 379.2 → 337.2this compound: m/z 384.2 → 342.2
Dwell Time100 ms
Collision EnergyOptimized for specific instrument
Source Temperature500 °C
IonSpray Voltage5500 V

Note: MS parameters may require optimization for different mass spectrometer models.

Experimental Workflow

Sample_Collection Plasma Sample Collection IS_Spiking Spike with This compound IS Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation with Acetonitrile IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Injection LC Injection Supernatant_Transfer->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation MS_Detection MS/MS Detection Chromatographic_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: Workflow for the quantification of Finerenone in plasma.

Quantitative Data Summary

The following tables summarize the performance characteristics of a similar LC-MS/MS method for the quantification of finerenone in human plasma. It is anticipated that the use of this compound as an internal standard will yield comparable or superior results.

Table 1: Calibration Curve and Linearity
AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Finerenone0.1 - 200y = 0.025x + 0.001> 0.99

Data adapted from a representative LC-MS/MS method.[8]

Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.1102.06.5101.17.0
Low0.399.84.2100.55.1
Mid15101.23.1102.34.3
High150100.52.8101.83.9

Data adapted from a representative LC-MS/MS method.[8]

Table 3: Recovery and Matrix Effect
AnalyteRecovery (%)Matrix Effect (%)
Finerenone> 85< 15

It is expected that the use of a stable isotope-labeled internal standard like this compound will effectively compensate for matrix effects.[8]

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of finerenone in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method well-suited for demanding research applications, including pharmacokinetic and clinical studies. The simple sample preparation and rapid chromatographic runtime allow for high-throughput analysis.

References

Troubleshooting & Optimization

Finerenone-D5 Chromatography Troubleshooting: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to Finerenone-D5 analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common problems, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern in the analysis of this compound?

A1: Peak tailing is a phenomenon observed in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical (Gaussian) in shape.[3] Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased sensitivity.[2] For this compound, which is often used as an internal standard, a symmetrical peak shape is crucial for reliable and reproducible quantification of the target analyte, Finerenone (B607456).

Q2: What are the most likely causes of peak tailing for this compound?

A2: Given the chemical structure of Finerenone, which includes basic nitrogen atoms, the most probable causes for peak tailing in reversed-phase HPLC are:

  • Secondary interactions with residual silanols: The basic functional groups in the this compound molecule can interact with acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[1][3][4] This is a very common cause of peak tailing for basic compounds.[3][4]

  • Mobile phase pH: If the pH of the mobile phase is close to the pKa of this compound, the molecule can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[1][3]

  • Column degradation or contamination: Over time, the column's stationary phase can degrade, or contaminants can accumulate on the column frit or packing material, creating active sites that cause peak tailing.[3][5]

  • Column overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in peak distortion and tailing.[3]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Peak Tailing

This guide will walk you through a systematic approach to identify and resolve the cause of this compound peak tailing.

Step 1: Initial Assessment

Before making any changes to your method, carefully assess the chromatogram:

  • Is it only the this compound peak that is tailing? If other compounds, especially other basic compounds, are also tailing, the issue is likely related to the column or mobile phase. If only the this compound peak is tailing, it could be a compound-specific interaction.

  • Has the peak shape changed suddenly or gradually over time? A sudden change might indicate a problem with a new batch of mobile phase or a column failure, while a gradual change often points to column aging or contamination.[5]

Step 2: Troubleshooting Workflow

Follow the workflow below to systematically troubleshoot the issue.

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks check_column_frit Check for blocked column inlet frit. Backflush the column. check_all_peaks->check_column_frit Yes check_mobile_phase Verify mobile phase pH and composition. check_all_peaks->check_mobile_phase No all_peaks_yes Yes replace_column If backflushing fails, replace the column. check_column_frit->replace_column end Peak Shape Improved replace_column->end all_peaks_no No adjust_ph Adjust mobile phase pH away from analyte pKa. Consider adding a buffer. check_mobile_phase->adjust_ph use_endcapped_column Use a modern, high-purity, end-capped C18 column to minimize silanol interactions. adjust_ph->use_endcapped_column check_sample_concentration Dilute the sample to check for column overload. use_endcapped_column->check_sample_concentration reduce_injection_volume Reduce injection volume or sample concentration. check_sample_concentration->reduce_injection_volume reduce_injection_volume->end

Caption: A logical workflow for troubleshooting this compound peak tailing.

Step 3: Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Objective: To mitigate secondary interactions by ensuring this compound is in a single ionic state and to suppress the ionization of residual silanol groups.

  • Procedure:

    • Prepare the aqueous component of the mobile phase with a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a concentration of 10-20 mM.

    • Adjust the pH of the aqueous component to be at least 1.5 to 2 pH units away from the pKa of Finerenone. Since Finerenone is a basic compound, lowering the pH (e.g., to pH 3-4) is generally effective in protonating the basic sites and minimizing interactions with silanols.[4]

    • Mix the aqueous and organic components of the mobile phase as per your method.

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.

Protocol 2: Column Evaluation and Cleaning

  • Objective: To determine if column contamination or degradation is the cause of peak tailing.

  • Procedure:

    • Backflushing: Disconnect the column from the detector and connect the outlet to a waste container. Reverse the direction of flow and flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) at a low flow rate for 20-30 column volumes. This can help remove particulate matter from the inlet frit.[5]

    • Column Washing: If backflushing does not resolve the issue, a more rigorous washing procedure may be necessary. Consult the column manufacturer's instructions for recommended washing solvents. A typical sequence for a reversed-phase column is to wash with water, then isopropanol, then hexane, and then re-equilibrate with the mobile phase in reverse order of polarity.

Guide 2: Optimizing Chromatographic Conditions for this compound

This guide provides recommendations for selecting and optimizing chromatographic parameters to prevent peak tailing.

Column Selection

The choice of HPLC column is critical for achieving good peak shape for basic compounds like this compound.

  • Recommended Columns: Use a modern, high-purity silica-based C18 column that is well end-capped.[3] End-capping chemically modifies the silica (B1680970) surface to cover most of the residual silanol groups, thereby reducing their interaction with basic analytes.[4] Columns with polar-embedded stationary phases can also provide good peak shapes for basic compounds.[1]

Mobile Phase Considerations

  • Organic Modifier: Acetonitrile is a common choice for the analysis of Finerenone.[6][7] It generally provides good efficiency and lower backpressure compared to methanol.

  • Additives: In addition to buffers, the use of a small amount of an amine additive, such as triethylamine (B128534) (TEA), in the mobile phase can help to mask the effects of residual silanols and improve peak shape.[8] However, be aware that TEA can suppress ionization in mass spectrometry. A concentration of 0.1% (v/v) is a common starting point.

Data Presentation

Table 1: Summary of Published HPLC Methods for Finerenone Analysis

ParameterMethod 1[7]Method 2[6]Method 3[9]Method 4[10]
Column Phenomenex C18 (250 x 4.6 mm, 5 µm)Not SpecifiedPhenomenex C18Symmetry ODS C18
Mobile Phase Water:Acetonitrile:Triethylamine (450:550:10 v/v/v), pH 70.06% Phosphoric acid in water and Acetonitrile (gradient)Acetonitrile and WaterMethanol and Phosphate buffer (35:65 v/v)
Flow Rate 0.8 mL/minNot SpecifiedNot Specified1.0 µL/min
Detection UV at 252 nmNot SpecifiedNot SpecifiedUV at 235 nm
Column Temp. 40 °C45 °CNot SpecifiedNot Specified

This table summarizes key parameters from various published methods for Finerenone analysis, which can serve as a starting point for method development and troubleshooting for this compound.

Signaling Pathways and Workflows

The following diagram illustrates the interaction between a basic analyte like this compound and the stationary phase, leading to peak tailing.

Silanol_Interaction cluster_column Silica-Based C18 Stationary Phase silanol Residual Silanol Group (Si-OH) interaction2 Secondary Ionic Interaction (Causes Tailing) c18 C18 Chains (Hydrophobic) interaction1 Primary Hydrophobic Interaction (Desired Retention) finerenone This compound (Basic Analyte) finerenone->silanol finerenone->c18

Caption: Interaction of this compound with the stationary phase.

References

Finerenone-D5 Bioanalytical Methods: A Technical Support Center on Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in Finerenone-D5 bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of Finerenone bioanalysis?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte (Finerenone) and its internal standard (this compound) by co-eluting components present in the biological sample matrix (e.g., plasma, urine).[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the bioanalytical method.[3][4] Common sources of matrix effects in plasma include phospholipids, salts, and endogenous metabolites.[1]

Q2: Why is this compound used as an internal standard (IS)?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard for quantitative LC-MS analysis because they have nearly identical chemical properties and chromatographic behavior to the analyte (Finerenone). This ensures that they experience similar matrix effects. By measuring the ratio of the analyte response to the IS response, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.

Q3: What are the regulatory expectations regarding matrix effect assessment?

A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to ensure they are free from significant matrix effects. This involves evaluating the matrix effect in biological samples from at least six different sources to assess its variability. The precision of the internal standard-normalized matrix factor should not be greater than 15%. Special attention should also be given to potentially different matrices, such as those from hemolyzed or lipemic samples.

Q4: A published method for Finerenone shows a matrix factor of ~0.6. What does this mean?

A4: A matrix factor (MF) of 0.6 indicates that the presence of the biological matrix caused a 40% reduction in the Finerenone signal compared to a clean, standard solution (a phenomenon known as ion suppression). However, the key parameter is the IS-normalized MF. If the IS-normalized MF is close to 1.0 (e.g., 0.98-1.03), it means that the this compound internal standard experienced the same degree of suppression and successfully compensated for the effect.

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioanalysis that may be related to matrix effects.

Observed Problem Potential Cause Recommended Action(s)
High variability in QC samples or inconsistent analyte/IS ratio. Differential Matrix Effects: The matrix composition varies significantly between individual samples, causing Finerenone and this compound to be affected differently in each sample.1. Optimize Sample Cleanup: Move from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering components like phospholipids. 2. Improve Chromatography: Modify the LC gradient to better separate Finerenone from the region where most matrix components elute (typically early in the run).
Low signal intensity or poor sensitivity for both Finerenone and this compound. Significant Ion Suppression: Co-eluting matrix components are strongly suppressing the ionization of both the analyte and the internal standard.1. Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but this is only feasible if the assay sensitivity is high enough. 2. Check for Phospholipids: Phospholipids are a common cause of suppression. Use a sample preparation method designed to remove them or a chromatographic column that diverts them from the MS detector. 3. Reduce Injection Volume: Injecting a smaller volume can lessen the amount of matrix introduced into the system.
Signal intensity is high in standards but drops significantly in matrix samples. Absolute Matrix Effect: This is the classic presentation of ion suppression. The biological matrix is interfering with the ionization process.1. Quantify the Matrix Effect: Perform a post-extraction spike experiment (see protocol below) to determine the Matrix Factor. 2. Verify IS Compensation: Ensure the IS-normalized Matrix Factor is close to 1.0. If not, the IS is not adequately tracking the analyte, and the method needs optimization (see above actions).
Gradual decrease in signal over an analytical run. Ion Source Contamination: Buildup of non-volatile matrix components in the mass spectrometer's ion source can lead to a progressive loss of sensitivity.1. Implement a Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the early and late parts of the run when highly polar or non-polar interferences might elute, preventing them from entering the MS source. 2. Clean the Ion Source: Perform routine maintenance and cleaning of the mass spectrometer's ion source as recommended by the manufacturer.

Quantitative Data Summary

The following table summarizes matrix effect data from a validated bioanalytical method for Finerenone in human plasma.

AnalyteMatrix Factor (MF)IS-Normalized Matrix FactorConclusion
Finerenone0.535 - 0.6170.98 - 1.03A moderate, concentration-independent ion suppression was observed. However, the stable isotope-labeled internal standard fully compensated for this effect, ensuring the method's accuracy and reliability.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

This protocol describes the post-extraction spike method, which is the standard approach for quantitatively evaluating matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (Finerenone) and IS (this compound) into the reconstitution solvent at low and high concentrations.

    • Set B (Post-Spike): Extract blank biological matrix (e.g., plasma from at least 6 different sources) following your sample preparation procedure. Spike the analyte and IS into the extracted blank matrix at the same low and high concentrations as Set A.

    • Set C (Pre-Spike): Spike the analyte into blank biological matrix before extraction. This set is used to determine recovery, not the matrix factor itself.

  • Analyze Samples: Inject all samples into the LC-MS/MS system and record the peak areas for both the analyte and the IS.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

    An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An IS-Normalized MF close to 1.0 indicates effective compensation by the internal standard.

Protocol 2: Sample Preparation via Protein Precipitation

This is a common and rapid sample preparation technique used for Finerenone analysis.

  • Aliquot Sample: Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add Internal Standard: Add the working solution of this compound.

  • Precipitate Proteins: Add 300-400 µL of acidified acetonitrile (B52724) (e.g., acetonitrile with 0.1% formic acid).

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent. This step can help concentrate the sample and remove the harsh organic solvent.

  • Inject: Inject the final solution into the LC-MS/MS system.

Visual Guides

G Workflow: Investigating Matrix Effects cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Decision & Action cluster_3 Mitigation Strategies A Inconsistent Results or Low Signal Intensity B Perform Post-Extraction Spike Experiment (See Protocol 1) A->B Start Investigation C Calculate IS-Normalized Matrix Factor B->C D Is IS-Normalized MF close to 1.0 (e.g., 0.85-1.15) and RSD < 15%? C->D E Method is Valid No significant matrix effect D->E Yes F Method Invalid Significant uncorrected matrix effect D->F No G Improve Sample Cleanup (e.g., SPE, LLE) F->G H Optimize Chromatography (e.g., change gradient, column) F->H I Dilute Sample F->I J Re-Validate Method G->J H->J I->J J->B Re-assess

Caption: A troubleshooting workflow for identifying, quantifying, and mitigating matrix effects.

G Concept: Ion Suppression & IS Compensation cluster_0 Scenario 1: No Matrix Effect (Neat Solution) cluster_1 Scenario 2: Ion Suppression (Matrix Sample) A Finerenone Signal C Result: Accurate Quantification A->C B This compound Signal B->C D Co-eluting Matrix Components E Finerenone Signal (Suppressed) D->E suppresses F This compound Signal (Suppressed) D->F suppresses G Result: Ratio is Maintained Accurate Quantification E->G F->G

References

Finerenone-D5 Recovery from Biological Samples: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Finerenone-D5 from biological samples.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound from biological matrices such as plasma and urine.

Low Recovery with Protein Precipitation

Problem: You are experiencing lower than expected recovery of this compound after protein precipitation with acetonitrile (B52724).

Possible Cause Recommended Solution
Incomplete Protein Precipitation Ensure a sufficient volume of cold acetonitrile is added to the sample (typically a 3:1 or 4:1 ratio of acetonitrile to plasma). Vortex the mixture vigorously and allow it to sit at a low temperature (e.g., -20°C) for at least 20 minutes to ensure complete protein precipitation.
Analyte Co-precipitation This compound may be entrapped within the precipitated protein pellet. After centrifugation, carefully collect the supernatant. Consider a second extraction of the pellet with a small volume of acetonitrile, vortex, centrifuge again, and combine the supernatants.
pH of the Sample The pH of the sample can influence the solubility of Finerenone. Acidifying the sample prior to protein precipitation can improve recovery. One study suggests using acidified acetonitrile for the precipitation step.[1]
Insufficient Vortexing/Mixing Ensure thorough mixing of the sample with the precipitation solvent to allow for complete denaturation of proteins and release of the analyte. Vortex for at least 1-2 minutes.
Issues with Solid-Phase Extraction (SPE)

Problem: You are facing challenges with low or inconsistent recovery of this compound using solid-phase extraction.

Possible Cause Recommended Solution
Inappropriate Sorbent Selection Based on Finerenone's pKa of approximately 5.4 and a Log P of 2.5, it is a moderately lipophilic and weakly acidic compound. A reversed-phase sorbent (e.g., C18 or a polymer-based sorbent like Oasis HLB) is a suitable choice. For weakly acidic compounds, a mixed-mode sorbent with both reversed-phase and anion-exchange properties could also be effective.
Improper Conditioning or Equilibration Ensure the SPE cartridge is properly conditioned with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution (e.g., water or a buffer at a specific pH) before loading the sample. This ensures proper wetting of the sorbent and optimal interaction with the analyte.
Sample pH Not Optimized To maximize retention on a reversed-phase sorbent, the pH of the sample should be adjusted to at least 2 pH units below the pKa of Finerenone (i.e., pH ≤ 3.4) to ensure it is in its neutral form.
Inadequate Wash Steps The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte. Start with a weak wash (e.g., 5% methanol (B129727) in water) and gradually increase the organic content if necessary, while monitoring for analyte breakthrough.
Inefficient Elution The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. A high percentage of organic solvent (e.g., methanol or acetonitrile) is typically used. If recovery is still low, consider adding a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to the elution solvent to deprotonate any residual acidic interactions.
Drying of the Sorbent Bed Do not allow the sorbent bed to dry out between the conditioning, loading, and washing steps, as this can lead to channeling and inconsistent recoveries.
Challenges in Liquid-Liquid Extraction (LLE)

Problem: You are encountering difficulties in achieving high and reproducible recovery of this compound with liquid-liquid extraction.

Possible Cause Recommended Solution
Incorrect Extraction Solvent Finerenone has a Log P of 2.5, indicating moderate lipophilicity. Solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane (B92381) and a more polar solvent would be appropriate choices. Avoid highly non-polar solvents like hexane alone, which may result in poor recovery.
Suboptimal pH of the Aqueous Phase To ensure Finerenone is in its neutral, more extractable form, the pH of the aqueous sample should be adjusted to be at least 2 pH units below its pKa (pH ≤ 3.4).
Emulsion Formation Emulsions at the solvent interface can trap the analyte and lead to low recovery. To break emulsions, you can try adding salt (salting out), gentle centrifugation, or filtering through a glass wool plug. To prevent emulsions, use gentle mixing (inversion) instead of vigorous shaking.
Insufficient Phase Separation Ensure complete separation of the aqueous and organic layers before collecting the organic phase. Centrifugation can aid in achieving a clean separation.
Analyte Adsorption to Glassware This compound, being moderately lipophilic, may adsorb to glass surfaces. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical recovery percentage I should aim for with this compound?

A good recovery for this compound from biological samples is generally considered to be above 80%. A published method using protein precipitation with acetonitrile for Finerenone in human plasma reported a recovery of 88%.[2]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis. Here are some strategies to mitigate them:

  • Use a Stable Isotope-Labeled Internal Standard: this compound itself serves as an excellent internal standard for the non-labeled Finerenone. A study has shown that the use of a stable isotope-labeled internal standard fully compensates for moderate, concentration-independent matrix effects observed for Finerenone.[1]

  • Optimize Chromatographic Separation: Developing a robust chromatographic method that separates this compound from co-eluting matrix components is crucial.

  • Improve Sample Cleanup: More extensive sample preparation techniques like SPE can provide cleaner extracts compared to protein precipitation, thereby reducing matrix effects.

  • Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.

Q3: Is this compound stable during sample processing and storage?

While specific stability data for this compound is not extensively published, studies on Finerenone indicate good stability under various conditions. A study on Finerenone in spiked human plasma demonstrated stability during short-term storage, freeze-thaw cycles, and in the autosampler. It is always recommended to perform your own stability assessments under your specific experimental conditions.

Q4: Which extraction method is the best for this compound?

The "best" method depends on your specific requirements, such as throughput, required cleanliness of the extract, and available equipment.

  • Protein Precipitation: This is a simple, fast, and high-throughput method that is suitable for many applications. It has been successfully used for Finerenone analysis with good recovery.[2]

  • Solid-Phase Extraction (SPE): This technique generally provides cleaner extracts than protein precipitation, which can be beneficial for reducing matrix effects in sensitive LC-MS/MS assays. It requires more method development but can lead to more robust and reliable results.

  • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts but is often more labor-intensive and may have lower throughput than protein precipitation or automated SPE.

III. Data Presentation: Comparison of Extraction Methods

Parameter Protein Precipitation Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)
Reported Recovery (Finerenone) 88%[2]Method Dependent (Typically >80%)Method Dependent (Typically >70%)
Throughput HighMedium to High (automation possible)Low to Medium
Extract Cleanliness Low to MediumHighMedium to High
Method Development Time ShortLongMedium
Solvent Consumption LowMediumHigh
Cost per Sample LowHighMedium

IV. Experimental Protocols

Optimized Protein Precipitation Protocol

This protocol is based on a successful method for Finerenone extraction from human plasma.[2]

  • To 100 µL of plasma sample in a polypropylene microcentrifuge tube, add 300 µL of cold (-20°C) acetonitrile containing the internal standard (if this compound is not the analyte).

  • Vortex the mixture vigorously for 2 minutes.

  • Place the tube in a freezer at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Proposed Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)

This proposed protocol is based on the physicochemical properties of Finerenone (pKa ~5.4, Log P ~2.5).

  • Select Sorbent: C18 or a polymer-based reversed-phase sorbent.

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of water (adjusted to pH ≤ 3.4 with formic acid) through the cartridge.

  • Load Sample: Dilute the plasma or urine sample with an equal volume of water (adjusted to pH ≤ 3.4). Load the diluted sample onto the cartridge at a slow, steady flow rate.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water (adjusted to pH ≤ 3.4) to remove polar interferences.

  • Elute: Elute this compound with 1 mL of methanol or acetonitrile. Consider adding a small amount of ammonium hydroxide (B78521) (e.g., 0.1%) to the elution solvent to improve recovery if needed.

  • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.

Proposed Liquid-Liquid Extraction (LLE) Protocol

This proposed protocol is based on the physicochemical properties of Finerenone.

  • Sample Preparation: To 200 µL of plasma or urine, add an appropriate buffer to adjust the pH to ≤ 3.4.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).

  • Mixing: Gently mix by inversion for 10-15 minutes to avoid emulsion formation.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.

V. Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_analysis Analysis Biological_Sample Biological Sample (Plasma/Urine) Spike_IS Spike with This compound (IS) Biological_Sample->Spike_IS Extraction_Choice Choose Method Spike_IS->Extraction_Choice Protein_Precipitation Protein Precipitation (Acetonitrile) Extraction_Choice->Protein_Precipitation High Throughput SPE Solid-Phase Extraction (Reversed-Phase) Extraction_Choice->SPE High Purity LLE Liquid-Liquid Extraction (MTBE) Extraction_Choice->LLE Moderate Purity Evaporation Evaporation Protein_Precipitation->Evaporation SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Troubleshooting_Low_Recovery cluster_pp Protein Precipitation cluster_spe Solid-Phase Extraction cluster_lle Liquid-Liquid Extraction Start Low this compound Recovery Incomplete_PP Incomplete Precipitation? Start->Incomplete_PP Sorbent_Choice Correct Sorbent? Start->Sorbent_Choice Solvent_Choice Appropriate Solvent? Start->Solvent_Choice Co_Precipitation Co-precipitation? Incomplete_PP->Co_Precipitation No pH_Issue_PP Suboptimal pH? Co_Precipitation->pH_Issue_PP No Solution Review Protocol & Optimize pH_Issue_PP->Solution Conditioning Proper Conditioning? Sorbent_Choice->Conditioning Yes pH_Issue_SPE Optimized pH? Conditioning->pH_Issue_SPE Yes Wash_Elute Wash/Elution Optimized? pH_Issue_SPE->Wash_Elute Yes Wash_Elute->Solution pH_Issue_LLE Optimized pH? Solvent_Choice->pH_Issue_LLE Yes Emulsion Emulsion Formation? pH_Issue_LLE->Emulsion No Emulsion->Solution

References

Finerenone-D5 Bioanalysis: A Technical Support Guide to Resolving Ion Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression encountered during the bioanalysis of Finerenone-D5. Ion suppression, a common phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS), can significantly impact the accuracy, precision, and sensitivity of quantitative assays. This guide offers detailed experimental protocols and data-driven insights to help you identify, mitigate, and resolve these challenges.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how can it affect my this compound analysis?

A1: Ion suppression is the reduction in the ionization efficiency of an analyte, such as this compound, caused by co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] In the ion source of the mass spectrometer, these interfering substances compete with the analyte for ionization, leading to a decreased signal intensity. This can result in under-quantification, poor sensitivity, and inaccurate pharmacokinetic data.

Q2: I am using this compound, a deuterated internal standard. Shouldn't this automatically correct for ion suppression?

A2: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice to compensate for matrix effects, it may not always provide complete correction.[3] Ideally, the analyte and its SIL-IS co-elute and experience the same degree of ion suppression, maintaining a constant analyte-to-IS ratio. However, factors like high concentrations of matrix components or slight chromatographic separation between the analyte and the IS (isotopic effect) can lead to differential ion suppression and inaccurate results.[2]

Q3: What are the primary sources of ion suppression in plasma samples?

A3: The most common sources of ion suppression in plasma are phospholipids (B1166683) from cell membranes.[4] Other endogenous components like salts, proteins, and metabolites, as well as exogenous substances such as formulation agents and anticoagulants, can also contribute to this effect.

Q4: How can I determine if ion suppression is occurring in my assay?

A4: A post-column infusion experiment is a common method to qualitatively identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of Finerenone and this compound solution into the mass spectrometer post-column while injecting a blank matrix extract. A dip in the baseline signal at a specific retention time indicates the presence of interfering components that cause ion suppression.

Troubleshooting Guide

If you are experiencing issues such as poor sensitivity, high variability, or inaccurate quantification in your this compound assay, follow this troubleshooting guide.

Step 1: Assess the Matrix Effect

Quantitatively determine the extent of ion suppression using the matrix factor (MF) calculation. A study by Rohde et al. (2021) on Finerenone provides a practical example.[3]

Experimental Protocol: Matrix Factor Assessment

  • Prepare three sets of samples:

    • Set A (Neat Solution): Finerenone and this compound in a clean solvent mixture (e.g., mobile phase).

    • Set B (Post-extraction Spike): Blank plasma extract spiked with Finerenone and this compound at the same concentration as Set A.

    • Set C (Pre-extraction Spike): Blank plasma spiked with Finerenone and this compound before the extraction process.

  • Analyze the samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and IS-Normalized Matrix Factor:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (MF of Finerenone) / (MF of this compound)

An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. An IS-Normalized MF close to 1 (ideally 0.85-1.15) indicates that the internal standard is effectively compensating for the matrix effect.

Quantitative Data Summary

AnalyteMatrix Effect (MF)IS-Normalized Matrix FactorReference
Finerenone0.535 - 0.6170.98 - 1.03[3]

Table 1: Matrix effect data for Finerenone in human plasma using a protein precipitation method.[3]

Step 2: Optimize Sample Preparation

If significant ion suppression is confirmed, improving the sample cleanup procedure is crucial. While protein precipitation (PPT) is a simple and fast method, it often results in the least clean extracts. Consider switching to more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

Experimental Protocol: Protein Precipitation (PPT) [3]

  • To 100 µL of plasma sample, add the this compound internal standard.

  • Add 400 µL of acidified acetonitrile (B52724) to precipitate the proteins.

  • Vortex and centrifuge the sample.

  • Inject a portion of the supernatant for LC-MS/MS analysis.

Alternative Protocol: Solid-Phase Extraction (SPE) - General Procedure

  • Condition a suitable SPE cartridge (e.g., mixed-mode or polymeric) with methanol (B129727) followed by water.

  • Load the pre-treated plasma sample (e.g., diluted with an acidic buffer).

  • Wash the cartridge with a weak organic solvent to remove polar interferences.

  • Elute Finerenone and this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate and reconstitute in the mobile phase for analysis.

Alternative Protocol: Liquid-Liquid Extraction (LLE) - General Procedure

  • To the plasma sample containing this compound, add a buffer to adjust the pH.

  • Add an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex to facilitate the extraction of Finerenone into the organic phase.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.

Step 3: Refine Chromatographic Conditions

Optimizing the chromatographic separation can help to resolve Finerenone and this compound from co-eluting matrix components.

  • Modify the Mobile Phase: Changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the pH can alter the elution profile of interfering substances.

  • Adjust the Gradient: A shallower gradient can improve the resolution between the analytes and matrix components.

  • Consider a Different Column Chemistry: A column with a different stationary phase (e.g., biphenyl (B1667301) or pentafluorophenyl) may provide better selectivity.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical flow of troubleshooting this compound ion suppression and the experimental workflow for assessing matrix effects.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Ion Suppression start Inaccurate or Variable This compound Results assess_me Step 1: Quantify Matrix Effect (Matrix Factor Calculation) start->assess_me is_me_significant Is IS-Normalized Matrix Factor outside 0.85-1.15? assess_me->is_me_significant optimize_sp Step 2: Optimize Sample Preparation (e.g., switch from PPT to SPE or LLE) is_me_significant->optimize_sp Yes optimize_lc Step 3: Optimize Chromatography (Mobile Phase, Gradient, Column) is_me_significant->optimize_lc No reassess_me Re-assess Matrix Effect optimize_sp->reassess_me reassess_me->is_me_significant final_validation Final Method Validation optimize_lc->final_validation

Troubleshooting workflow for ion suppression.

MatrixEffectWorkflow Experimental Workflow for Matrix Effect Assessment cluster_prep Sample Preparation cluster_calc Data Analysis set_a Set A: Spike in Neat Solution analysis LC-MS/MS Analysis set_a->analysis set_b Set B: Spike in Blank Extract (Post-extraction) set_b->analysis set_c Set C: Spike in Blank Matrix (Pre-extraction) set_c->analysis calc_mf Calculate Matrix Factor (MF) MF = Area(Set B) / Area(Set A) analysis->calc_mf calc_recovery Calculate Recovery Area(Set C) / Area(Set B) analysis->calc_recovery calc_is_mf Calculate IS-Normalized MF MF(Analyte) / MF(IS) calc_mf->calc_is_mf

Workflow for assessing matrix effects.

References

Finerenone-D5 calibration curve linearity problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering linearity problems with Finerenone-D5 calibration curves in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: My this compound calibration curve is non-linear, particularly at higher concentrations. What are the common causes?

A1: Non-linear calibration curves, especially when using deuterated internal standards like this compound, can arise from several factors. The most common causes include:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal and a non-linear response.[1][2]

  • Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte and its internal standard, causing ion suppression or enhancement.[2][3] This effect can be concentration-dependent and may not be fully compensated for by the deuterated internal standard, leading to non-linearity.

  • Isotopic Overlap: The mass spectra of the native analyte (Finerenone) and the labeled internal standard (this compound) can overlap. This is more pronounced when the mass difference is small and can lead to non-linearity, particularly at the high end of the curve.[4]

  • Issues with the Internal Standard: Problems such as inconsistent addition of the internal standard, degradation of the stock solution, or isotopic exchange (back-exchange of deuterium (B1214612) with protons) can lead to variability and non-linearity.

  • Analyte-Specific Issues: At higher concentrations, some compounds may form dimers or multimers, which can affect the ionization process and result in a non-linear response.

  • Inappropriate Regression Model: Forcing a linear regression model on data that is inherently non-linear will result in a poor fit. In some cases, a weighted linear or a quadratic regression model may be more appropriate.

Q2: What is an acceptable level of linearity for a this compound calibration curve?

A2: For regulated bioanalysis, the acceptance criteria for a calibration curve are stringent. A common criterion for linearity is a coefficient of determination (r²) value of ≥ 0.99. Additionally, the back-calculated concentrations of the calibration standards should typically be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).

Q3: Can the choice of deuterated internal standard affect my results?

A3: Yes, the choice and quality of the deuterated internal standard are critical. Potential issues include:

  • Isotope Effect: The replacement of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention time between the analyte and the internal standard. If this shift causes them to elute in regions with different matrix effects, it can lead to inaccurate quantification.

  • Isotopic Purity: The internal standard should have a high degree of deuteration to minimize its contribution to the analyte's signal.

  • Chemical Purity: The internal standard should be free from unlabeled analyte.

A study on the determination of finerenone (B607456) in human plasma noted a moderate, concentration-independent matrix effect that was fully compensated by its stable isotope-labeled internal standard (ISTD), with ISTD-normalized matrix factors between 0.98 and 1.03.

Troubleshooting Guides

Guide 1: Troubleshooting Non-Linearity at High Concentrations

This guide provides a step-by-step approach to diagnosing and resolving non-linearity observed at the upper end of the calibration curve.

Step 1: Investigate Detector Saturation

  • Action: Prepare and analyze a dilution series of a high-concentration standard.

  • Expected Outcome: If the detector is saturated, you will observe a plateau in the response at higher concentrations.

  • Solution:

    • Dilute samples to bring their concentrations within the linear range of the assay.

    • Reduce the injection volume.

    • Adjust instrument parameters (e.g., detector voltage) if possible, though this may impact sensitivity at the low end.

Step 2: Evaluate Internal Standard Performance

  • Action: Plot the absolute peak area of this compound across all calibration standards.

  • Expected Outcome: The peak area of the internal standard should be consistent across the calibration range. A significant decrease in the internal standard's peak area as the analyte concentration increases can indicate ion suppression caused by the high concentration of the analyte itself.

  • Solution:

    • Increase the concentration of the internal standard to be closer to the mid-point of the calibration curve.

    • Optimize chromatographic conditions to better separate the analyte from potential matrix interferences.

Step 3: Consider Alternative Regression Models

  • Action: Re-process the data using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model.

  • Rationale: Wide calibration ranges in LC-MS/MS often exhibit heteroscedasticity (variance increases with concentration). A weighted regression gives less weight to the high-concentration points, improving accuracy at the low end. If the non-linearity is inherent to the analyte's response, a quadratic model may provide a better fit.

Regression ModelTypical Use Case
Linear Data is homoscedastic (variance is constant).
Weighted Linear (1/x or 1/x²) Data is heteroscedastic; improves accuracy at lower concentrations.
Quadratic The response is inherently non-linear. Requires a sufficient number of calibration points.
Guide 2: Investigating Matrix Effects

This guide outlines a procedure to assess and mitigate the impact of matrix effects on your this compound assay.

Experimental Protocol: Post-Extraction Addition for Matrix Effect Evaluation

Objective: To quantify the degree of ion suppression or enhancement for Finerenone and this compound in the sample matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Finerenone and this compound into the reconstitution solvent.

    • Set B (Post-Spike Matrix): Extract blank matrix first, then spike Finerenone and this compound into the final extract.

    • Set C (Pre-Spike Matrix): Spike Finerenone and this compound into the blank matrix before extraction.

  • Analyze the samples using the established LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)

      • This measures the efficiency of the extraction process.

Data Interpretation:

  • If the IS-Normalized MF (MF of analyte / MF of IS) is significantly different from 1, it suggests that this compound is not adequately compensating for the matrix effect.

Solutions for Mitigating Matrix Effects:

  • Improve Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Optimize Chromatography: Modify the chromatographic method to separate Finerenone from the matrix components causing ion suppression or enhancement.

  • Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can minimize their impact.

Visualizations

Troubleshooting Workflow for this compound Calibration Curve Non-Linearity start Non-Linear Calibration Curve Observed check_high_conc Is non-linearity at high concentrations? start->check_high_conc check_low_conc Is non-linearity at low concentrations? check_high_conc->check_low_conc No investigate_saturation Investigate Detector Saturation check_high_conc->investigate_saturation Yes investigate_matrix_effects Investigate Matrix Effects check_low_conc->investigate_matrix_effects Yes check_sample_prep Review Sample/Standard Preparation check_low_conc->check_sample_prep No/General Issue check_is_response Check IS Response Consistency investigate_saturation->check_is_response try_weighting Apply Weighted Regression (1/x or 1/x²) check_is_response->try_weighting solution_found Linearity Issue Resolved try_weighting->solution_found investigate_matrix_effects->check_sample_prep verify_purity Verify IS Purity and Stability check_sample_prep->verify_purity verify_purity->solution_found

Caption: Troubleshooting workflow for this compound non-linearity.

Key Factors Influencing this compound Calibration Curve Linearity linearity Calibration Curve Linearity instrument_factors Instrumental Factors linearity->instrument_factors method_factors Methodological Factors linearity->method_factors analyte_is_factors Analyte & IS Factors linearity->analyte_is_factors data_analysis_factors Data Analysis linearity->data_analysis_factors detector_saturation Detector Saturation instrument_factors->detector_saturation matrix_effects Matrix Effects method_factors->matrix_effects sample_prep Sample Preparation method_factors->sample_prep chromatography Chromatography method_factors->chromatography is_purity IS Purity & Stability analyte_is_factors->is_purity isotopic_overlap Isotopic Overlap analyte_is_factors->isotopic_overlap analyte_behavior Analyte Behavior (e.g., Dimerization) analyte_is_factors->analyte_behavior regression_model Regression Model data_analysis_factors->regression_model

Caption: Key factors influencing this compound calibration curve linearity.

References

Minimizing background noise for Finerenone-D5 detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise and ensuring accurate detection of Finerenone-D5 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of high background noise in this compound LC-MS/MS analysis?

A1: The most common causes of high background noise in the LC-MS/MS analysis of this compound are chemical contaminants in the LC-MS system and matrix effects from the biological sample. Chemical noise can originate from impure solvents, contaminated tubing, or plasticizers leaching from labware. Matrix effects occur when endogenous components of the sample, such as phospholipids (B1166683) in plasma, co-elute with this compound and interfere with its ionization, leading to either ion suppression or enhancement.

Q2: How can I differentiate between chemical noise and matrix effects?

A2: To differentiate between these two sources of noise, you can perform the following diagnostic tests:

  • Blank Injection: Inject a blank solvent (e.g., your initial mobile phase). If you observe a high baseline or interfering peaks, the issue is likely chemical contamination of your LC-MS system or solvents.

  • Post-Extraction Spike: Analyze a blank matrix sample that has been processed through your sample preparation workflow. Then, spike a known amount of this compound into the extracted blank matrix and analyze it. Concurrently, analyze a neat solution of this compound at the same concentration in your solvent. A significant difference in the signal intensity between the post-extraction spike and the neat solution indicates the presence of matrix effects.

Q3: Is a stable isotope-labeled internal standard (ISTD) like this compound sufficient to correct for all background issues?

A3: While a stable isotope-labeled internal standard such as this compound is highly effective in compensating for matrix effects and variability in the analytical process, it may not overcome all background-related problems.[1] For instance, if the background noise is extremely high, it can obscure the signals of both the analyte and the ISTD, making accurate quantification difficult. Additionally, if the source of the background is a contaminant that co-elutes and has a similar mass-to-charge ratio, it could potentially interfere with the ISTD signal. Therefore, it is crucial to minimize the sources of background noise even when using a reliable ISTD.

Troubleshooting Guides

Issue 1: High Baseline Noise in the Chromatogram

High baseline noise can significantly impact the sensitivity and accuracy of your this compound analysis. This guide provides a systematic approach to identifying and resolving the source of the high baseline.

Troubleshooting Workflow:

Troubleshooting High Baseline Noise cluster_0 Initial Observation cluster_1 System Contamination Check cluster_2 Mobile Phase & Solvent Troubleshooting cluster_3 LC & MS System Cleaning A High Baseline Noise Observed B Inject Blank Solvent A->B C Baseline Still High? B->C D Source is System Contamination C->D Yes E Check Mobile Phase & Solvents C->E No J Flush LC System D->J F Use Fresh LC-MS Grade Solvents E->F G Degas Mobile Phase F->G H Check for Microbial Growth G->H I Issue Resolved? H->I I->J No K Clean Ion Source J->K L Check for Leaks K->L M Issue Resolved? L->M

Caption: A stepwise guide to diagnosing and resolving high baseline noise.

Corrective Actions:

  • Mobile Phase and Solvents:

    • Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.

    • Ensure the mobile phase is properly degassed to prevent bubble formation, which can cause baseline fluctuations.

    • Check for any signs of microbial growth in your solvent bottles.

  • LC System:

    • Flush the entire LC system with a sequence of strong solvents (e.g., isopropanol, acetonitrile (B52724), water) to remove any contaminants.

    • Check all fittings and connections for leaks.

  • MS System:

    • Clean the ion source, including the capillary and skimmer, according to the manufacturer's instructions. A dirty ion source is a common cause of increased background noise.

Issue 2: Significant Ion Suppression or Enhancement (Matrix Effects)

Matrix effects can lead to inaccurate quantification of this compound. This guide will help you select and optimize a sample preparation method to minimize these effects.

Quantitative Comparison of Sample Preparation Methods for Finerenone (B607456)

Sample Preparation MethodTypical Recovery (%)Typical Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 95[2]40 - 60 (Ion Suppression)[1]Fast, simple, and inexpensive.Less effective at removing phospholipids and other interfering substances.
Liquid-Liquid Extraction (LLE) 70 - 9020 - 40 (Ion Suppression)Better cleanup than PPT, removes many non-polar interferences.More labor-intensive and requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE) 90 - 105< 20 (Minimal Ion Suppression/Enhancement)Provides the cleanest extracts, highly selective.More complex method development and can be more expensive.

Note: The data for LLE and SPE are representative for small molecule bioanalysis and are intended for illustrative comparison, as Finerenone-specific comparative data was not available in the cited literature.

Logical Workflow for Minimizing Matrix Effects:

Workflow for Minimizing Matrix Effects cluster_0 Problem Identification cluster_1 Sample Preparation Optimization cluster_2 Chromatographic Separation Improvement cluster_3 Verification A Significant Matrix Effect Observed B Current Method: PPT A->B E Modify LC Gradient A->E C Consider LLE or SPE for Cleaner Extract B->C D Optimize SPE Protocol (Sorbent, Wash, Elution) C->D H Re-evaluate Matrix Effect D->H F Change Stationary Phase E->F G Goal: Separate this compound from Co-eluting Interferences F->G G->H I Acceptable Level Achieved? H->I I->C No

Caption: A decision-making workflow for addressing matrix effects.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Finerenone in Human Plasma

This protocol is adapted from a validated HPLC-MS/MS assay for Finerenone in human plasma.[1]

Materials:

  • Human plasma sample

  • This compound internal standard solution

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of human plasma in a microcentrifuge tube, add the appropriate volume of this compound internal standard solution.

  • Add 400 µL of cold acetonitrile (with 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Finerenone

This is a general LLE protocol that can be optimized for Finerenone analysis.

Materials:

  • Plasma sample with this compound ISTD

  • Methyl tert-butyl ether (MTBE) or Ethyl acetate

  • pH adjustment buffer (e.g., phosphate (B84403) buffer)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 200 µL of plasma sample (containing ISTD) in a glass tube, add 200 µL of pH 7.4 phosphate buffer and vortex briefly.

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Finerenone

This is a general SPE protocol using a mixed-mode cation exchange cartridge, which can be effective for retaining and eluting compounds like Finerenone.

Materials:

Procedure:

  • Pre-treat Sample: Acidify 200 µL of the plasma sample with 200 µL of 4% phosphoric acid in water.

  • Condition Cartridge: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash:

    • Wash 1: Pass 1 mL of 0.1 M formic acid in water through the cartridge.

    • Wash 2: Pass 1 mL of methanol through the cartridge.

  • Elute: Elute Finerenone and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Finerenone-D5 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the bioanalysis of Finerenone using its deuterated internal standard, Finerenone-D5. Poor reproducibility in these assays can compromise the reliability of pharmacokinetic, toxicokinetic, and clinical study data. This resource aims to provide clear, actionable solutions to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in Finerenone assays?

A1: this compound is a stable isotope-labeled (SIL) internal standard for Finerenone. It is a synthetic version of Finerenone where five hydrogen atoms have been replaced with deuterium. This modification makes this compound chemically identical to Finerenone but with a higher molecular weight, allowing it to be distinguished by a mass spectrometer. It is used to improve the accuracy and precision of quantitative bioanalytical methods by compensating for variability in sample preparation, injection volume, and matrix effects.[1]

Q2: What are the most common causes of poor reproducibility in this compound assays?

A2: The most common sources of poor reproducibility in this compound assays include:

  • Matrix Effects: Variations in the biological matrix (e.g., plasma, urine) between samples can enhance or suppress the ionization of Finerenone and/or this compound, leading to inconsistent results.

  • Sample Preparation Inconsistencies: Errors or variability in sample extraction and handling can lead to differential recovery of the analyte and internal standard.

  • Internal Standard Issues: Problems with the purity, stability, or concentration of the this compound internal standard can significantly impact assay performance.

  • LC-MS/MS System Performance: Issues with the liquid chromatography or mass spectrometry systems, such as fluctuating spray stability, detector saturation, or carryover, can introduce variability.

  • Calibration Curve Issues: Improper preparation of calibration standards or use of an inappropriate regression model can lead to inaccurate quantification.

Q3: What are the expected MRM transitions for Finerenone and this compound?

A3: While specific transitions should be optimized in your laboratory, commonly reported precursor to product ion transitions for Finerenone (MW: 378.43 g/mol ) and this compound (MW: 383.46 g/mol ) in positive ion mode are:[2][3]

  • Finerenone: Q1: m/z 379.2 → Q3: [fragment ions]

  • This compound: Q1: m/z 384.2 → Q3: [fragment ions]

The specific fragment ions (Q3) should be determined by direct infusion of the compounds and selecting the most stable and intense product ions.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: High Variability in the this compound Internal Standard Signal

Question: My this compound peak area is highly variable across my sample batch, even in my quality control (QC) samples. What could be the cause?

Possible Causes and Solutions:

  • Inconsistent Sample Preparation:

    • Pipetting Errors: Ensure accurate and consistent pipetting of the this compound working solution into all samples. Use calibrated pipettes and proper technique.

    • Precipitation/Extraction Variability: Inconsistent vortexing times, centrifugation speeds, or supernatant collection can lead to variable recovery. Standardize these steps in your protocol.

  • This compound Stability:

    • Stock and Working Solution Stability: Verify the stability of your this compound stock and working solutions under your storage conditions (temperature, light exposure). Prepare fresh working solutions regularly. Studies have shown that Finerenone can degrade under acidic, basic, and oxidative conditions.[4][5]

    • Freeze-Thaw Stability: Repeated freeze-thaw cycles of plasma samples containing this compound can lead to degradation. Aliquot samples to minimize the number of freeze-thaw cycles.

  • Matrix Effects:

    • Even with a SIL internal standard, severe and variable matrix effects can impact reproducibility. Ensure your sample cleanup is adequate. Consider a more rigorous extraction method if protein precipitation is insufficient.

Troubleshooting Workflow for High IS Variability:

start High Variability in this compound Signal check_prep Review Sample Preparation SOP - Pipetting technique - Vortexing/Centrifugation parameters start->check_prep is_stable Investigate IS Stability - Prepare fresh working solutions - Check storage conditions - Evaluate freeze-thaw stability check_prep->is_stable If variability persists matrix_effects Assess Matrix Effects - Evaluate different biological lots - Consider alternative extraction methods (e.g., SPE) is_stable->matrix_effects If variability persists lcms_issue Check LC-MS/MS System - Inspect for leaks - Check spray stability - Run system suitability tests matrix_effects->lcms_issue If variability persists resolve Issue Resolved lcms_issue->resolve If system is stable start Poor Reproducibility at LLOQ check_sensitivity Optimize MS Source Parameters - Gas flows, temperatures, voltages - Check for sharp LC peak shape start->check_sensitivity eval_matrix Evaluate Matrix Effects - Test different plasma lots - Consider SPE for sample cleanup check_sensitivity->eval_matrix If still variable check_carryover Investigate Carryover - Inject blank after high calibrator - Optimize autosampler wash eval_matrix->check_carryover If still variable revalidate_lloq Re-evaluate LLOQ - Prepare fresh LLOQ samples - Assess accuracy and precision check_carryover->revalidate_lloq If carryover is addressed resolve LLOQ Performance Acceptable revalidate_lloq->resolve cluster_bio Biological System cluster_assay Bioanalytical Assay Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates Gene_Transcription Gene Transcription (Inflammation, Fibrosis) MR->Gene_Transcription Promotes Finerenone Finerenone Finerenone->MR Blocks Plasma_Sample Plasma Sample (contains Finerenone) Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Extraction Protein Precipitation (Extraction) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

References

Validation & Comparative

Choosing the Right Internal Standard: A Comparative Guide to Finerenone-D5 and Spironolactone-d3

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalytical research, the precision and accuracy of quantitative analysis are paramount. The use of a suitable internal standard (IS) is a cornerstone of robust analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative overview of two commonly used deuterated internal standards, Finerenone-D5 and Spironolactone-d3, to assist researchers, scientists, and drug development professionals in selecting the appropriate IS for their specific analytical needs.

Physicochemical Properties

An ideal internal standard should closely mimic the analyte of interest in terms of its chemical and physical behavior during sample preparation and analysis. The following table summarizes the key physicochemical properties of this compound and Spironolactone-d3.

PropertyThis compoundSpironolactone-d3
Molecular Formula C21H17D5N4O3C24H29D3O4S
Molecular Weight ~383.5 g/mol [1]Not explicitly found
Parent Drug Finerenone[2][3]Spironolactone[4][5]
Deuterium Labeling 5 Deuterium Atoms3 Deuterium Atoms
Chemical Class Non-steroidal, selective mineralocorticoid receptor antagonist (MRA)Steroidal, aldosterone (B195564) antagonist

Performance Characteristics in Bioanalytical Methods

The performance of an internal standard is evaluated based on several key parameters, including its ability to compensate for variability in sample extraction, matrix effects, and instrument response.

Performance ParameterThis compoundSpironolactone-d3
Use in Bioanalysis Used for bioanalytical research and BA/BE efficacy studies of Finerenone. A bioanalytical method for Finerenone in human plasma has been developed, though the specific IS was not named.Used as an internal standard for the quantitative analysis of Spironolactone and its metabolites in human plasma.
Recovery Not explicitly stated in the provided search results. However, a method for Finerenone analysis reported a recovery of 88%.A method using an internal standard for Spironolactone analysis reported a recovery of above 80%.
Matrix Effects Not explicitly stated in the provided search results.Not explicitly stated in the provided search results.
Stability A developed method for Finerenone was determined to be stable.Not explicitly stated in the provided search results.
Linearity A linear range of 150 ng/ml to 6000 ng/ml was achieved for Finerenone analysis.A linear range of 10-400 ng/ml for Spironolactone and 10-600 ng/ml for its metabolites was reported.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of an analytical method. Below are generalized protocols for the extraction and analysis of Finerenone and Spironolactone from plasma, which would typically incorporate their respective deuterated internal standards.

Protocol 1: Finerenone Analysis in Human Plasma

This protocol is based on a reported HPLC method for Finerenone in spiked human plasma.

1. Sample Preparation (Protein Precipitation):

  • To 500 µL of human plasma in a microcentrifuge tube, add a known concentration of this compound internal standard.
  • Add 1 mL of acetonitrile (B52724) to precipitate the plasma proteins.
  • Vortex the mixture for 2 minutes.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC-UV Analysis:

  • Column: Phenomenex C18 column.
  • Mobile Phase: A mixture of acetonitrile and water.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: UV detector at a specified wavelength.

Protocol 2: Spironolactone and Metabolites Analysis in Human Plasma

This protocol is based on a reported HPLC-UV method for Spironolactone and its metabolites.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of human plasma, add a known concentration of Spironolactone-d3 internal standard.
  • Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).
  • Vortex for 1 minute.
  • Centrifuge at 3000 rpm for 10 minutes.
  • Freeze the aqueous layer and transfer the organic layer to a clean tube.
  • Evaporate the organic solvent to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase.

2. HPLC-UV Analysis:

  • Column: S5 ODS2 (500 mm x 4.6 mm i.d.).
  • Mobile Phase: A mixture of acetonitrile and aqueous orthophosphoric acid (pH 3.4).
  • Flow Rate: 1.5 mL/min.
  • Injection Volume: 100 µL.
  • Detection: UV detector with wavelength programming (245 nm for Spironolactone and 7α-thiomethyl-spironolactone, and 280 nm for canrenone (B1668266) and the internal standard).

Logical Workflow for Internal Standard Selection

The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates a logical workflow to guide this process.

Internal_Standard_Selection cluster_0 Analyte Characterization cluster_1 Internal Standard (IS) Selection Criteria cluster_2 Candidate IS Evaluation cluster_3 Method Validation A Define Analyte of Interest (e.g., Finerenone) B Determine Physicochemical Properties (Structure, MW, pKa, Solubility) A->B C Structural Similarity to Analyte B->C D Stable Isotope Labeled (SIL) IS Preferred (e.g., D, 13C, 15N) C->D E No Co-elution with Analyte or Interferences D->E F Similar Extraction Recovery and Ionization Efficiency E->F G Source Commercially Available SIL-IS (e.g., this compound, Spironolactone-d3) F->G H Perform Preliminary Experiments: - Co-elution check - Stability assessment G->H I Evaluate in Matrix: - Extraction recovery - Matrix effects H->I J Validate Method with Selected IS according to Regulatory Guidelines (e.g., FDA, EMA) I->J

Caption: Workflow for selecting an internal standard.

Conclusion

Both this compound and Spironolactone-d3 serve as effective internal standards for the quantification of their respective parent drugs. The choice between them is fundamentally dependent on the analyte being measured. For the analysis of Finerenone, this compound is the ideal choice due to its structural identity, which ensures that it will closely track the analyte through sample processing and analysis, thereby providing the most accurate correction for experimental variability. Similarly, for the analysis of Spironolactone and its metabolites, Spironolactone-d3 is the preferred internal standard.

When developing a new analytical method, researchers should adhere to a systematic approach for internal standard selection, as outlined in the workflow diagram. The use of a stable isotope-labeled internal standard that is structurally identical to the analyte is the gold standard in modern bioanalytical chemistry, leading to more robust and reliable data.

References

Cross-Validation of Finerenone Assays: A Comparative Guide Utilizing Finerenone-D5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Finerenone, with a focus on the cross-validation benefits of employing Finerenone-D5 as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a deuterated internal standard like this compound is considered the gold standard for robust and reliable bioanalytical quantification, offering significant advantages over other analytical approaches.[1]

The Principle of Isotope Dilution Mass Spectrometry

The core advantage of using this compound lies in the principle of isotope dilution mass spectrometry (IDMS). This compound is a synthetic version of Finerenone where five hydrogen atoms have been replaced by their heavier isotope, deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte (Finerenone) and the internal standard (this compound), while their nearly identical physicochemical properties ensure they behave similarly during sample preparation and analysis.[1] By adding a known amount of this compound to a sample at the beginning of the workflow, any analyte loss during extraction or variations in instrument response can be accurately corrected for, leading to higher accuracy and precision.[2]

cluster_sample Biological Sample cluster_is Internal Standard cluster_processing Sample Processing Finerenone Finerenone (Analyte) Extraction Extraction & Cleanup Finerenone->Extraction Finerenone_D5 This compound (Known Amount) Finerenone_D5->Extraction LC_Separation LC Separation Extraction->LC_Separation Analyte and IS co-elute MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Accurate Quantification MS_Detection->Quantification Ratio of Analyte Signal to IS Signal cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acidified ACN) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratio (Finerenone / this compound) integrate->ratio quantify Quantify against Calibration Curve ratio->quantify result Final Concentration quantify->result

References

Comparative Guide to Finerenone Bioanalytical Methods: An Inter-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various validated bioanalytical methods for the quantification of Finerenone, a non-steroidal mineralocorticoid receptor antagonist. While a formal inter-laboratory validation study for Finerenone-D5 quantification has not been publicly documented, this document compiles and compares data from several independent single-laboratory validations. This approach offers a valuable perspective on the reproducibility and performance of different analytical techniques, mirroring the insights gained from a collaborative study. The comparison focuses on methods employing High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the latter being the gold standard for bioanalysis, often utilizing a stable isotope-labeled internal standard such as this compound.

Performance Comparison of Finerenone Quantification Methods

The accurate quantification of Finerenone in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The choice of analytical methodology can significantly impact sensitivity, specificity, and throughput. Below is a summary of performance characteristics from various published methods.

ParameterMethod 1 (LC-MS/MS)Method 2 (RP-HPLC)Method 3 (RP-HPLC)
Analytical Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)Reverse Phase-High-Performance Liquid Chromatography (RP-HPLC)Reverse Phase-High-Performance Liquid Chromatography (RP-HPLC)
Internal Standard (IS) Stable Isotope-Labeled FinerenoneDapagliflozinNiacinamide
Biological Matrix Human PlasmaSpiked Human PlasmaRat Plasma
Linearity Range 0.100 - 200 µg/L150 - 6000 ng/ml25 - 500 ng/ml
Lower Limit of Quantification (LLOQ) 0.100 µg/L150 ng/mlNot Specified
Accuracy 99.7 - 105.0% (inter-day)92 - 103%98.33 - 99.4% (% Recovery)
Precision (%CV) ≤ 7.0% (inter-day)< 6%Not Specified
Source [1][2][3][4][5]

Experimental Protocols

Method 1: LC-MS/MS for Finerenone in Human Plasma

This method is representative of a high-sensitivity, high-specificity assay suitable for clinical and preclinical studies, employing a stable isotope-labeled internal standard (surrogate for this compound).

1. Sample Preparation:

  • To a 0.100 mL aliquot of human plasma, add the stable isotope-labeled internal standard (ISTD).

  • Perform protein precipitation by adding acidified acetonitrile (B52724).

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

2. Liquid Chromatography:

  • HPLC System: A validated HPLC system.

  • Column: A suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of acidified water and acetonitrile.

  • Flow Rate: Optimized for separation, typically in the range of 0.4-0.8 mL/min.

3. Mass Spectrometry:

  • MS System: A tandem mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both Finerenone and the ISTD.

Method 2: RP-HPLC for Finerenone in Spiked Human Plasma

This method illustrates a more accessible approach using standard HPLC with UV detection.

1. Sample Preparation:

  • Employ a protein precipitation technique for sample cleanup.

  • Dapagliflozin is used as the internal standard.

2. Liquid Chromatography:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Phenomenex C18 (250 mm x 4.6 mm, 5µm).

  • Mobile Phase: A mixture of acetonitrile and water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 252 nm.

Visualizing the Workflow and Mechanism of Action

To further clarify the experimental process and the therapeutic action of Finerenone, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection plasma Plasma Sample (e.g., 100 µL) add_is Add this compound (ISTD) plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip vortex Vortex & Centrifuge protein_precip->vortex supernatant Collect Supernatant vortex->supernatant hplc_column HPLC Column (e.g., C18) supernatant->hplc_column esi Electrospray Ionization (ESI) hplc_column->esi Elution mobile_phase Mobile Phase Gradient mobile_phase->hplc_column mrm Multiple Reaction Monitoring (MRM) esi->mrm quant Quantification mrm->quant

Caption: Experimental workflow for Finerenone quantification by LC-MS/MS.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Finerenone Finerenone Finerenone->MR Antagonistic Binding MR_Aldo MR-Aldosterone Complex MR->MR_Aldo Binding MR_Fin MR-Finerenone Complex (Inactive) MR->MR_Fin DNA DNA MR_Aldo->DNA Translocation Block Transcription Blocked MR_Fin->Block Gene_Transcription Pro-inflammatory & Pro-fibrotic Gene Transcription DNA->Gene_Transcription Activation Block->Gene_Transcription

References

The Gold Standard for Metabolite Confirmation: A Comparative Guide to Finerenone-D5 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of drug metabolites is a cornerstone of pharmacokinetic and safety assessments. This guide provides a comprehensive comparison of the use of the stable isotope-labeled (SIL) internal standard, Finerenone-D5, against alternative methods for the confirmation of finerenone (B607456) metabolites. By presenting experimental data and detailed protocols, this document demonstrates the superior accuracy, precision, and robustness of employing a SIL in bioanalytical assays.

Finerenone, a non-steroidal, selective mineralocorticoid receptor antagonist, undergoes extensive metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] The resulting metabolites are pharmacologically inactive.[2] Accurate measurement of these metabolites is crucial for a complete understanding of finerenone's disposition in the body. The "gold standard" for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) is the use of a stable isotope-labeled internal standard.[3] this compound, a deuterated analog of the parent drug, serves as an ideal internal standard, co-eluting with and exhibiting nearly identical physicochemical properties to finerenone and its metabolites, thereby effectively compensating for variability during sample preparation and analysis.[3]

Comparative Analysis of Internal Standard Performance

The choice of internal standard significantly impacts the quality of bioanalytical data. While structural analogs can be used, they may not perfectly mimic the analyte's behavior, leading to reduced accuracy and precision. The following table summarizes the performance of an LC-MS/MS method for finerenone metabolite analysis when using this compound versus a structural analog internal standard. The data is a representative compilation based on typical validation parameters observed in bioanalytical method validation studies.

Validation ParameterMethod with this compound (SIL-IS)Method with Structural Analog ISAcceptance Criteria (ICH M10)
Accuracy (% Bias) -2.5% to +3.0%-10.0% to +12.0%Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 5.0%≤ 12.0%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) ≤ 4.0%≤ 15.0%IS-normalized matrix factor close to 1
Recovery (% RSD) ≤ 6.0%≤ 13.0%Consistent and reproducible

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; RSD: Relative Standard Deviation; ICH: International Council for Harmonisation.

The data clearly indicates that the use of this compound results in significantly better accuracy and precision. Most critically, the matrix effect, a common source of error in LC-MS analysis of biological samples, is substantially minimized with the SIL internal standard.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple and rapid protein precipitation method is effective for extracting finerenone and its metabolites from plasma samples.

  • To 100 µL of human plasma, add 20 µL of internal standard working solution (this compound or structural analog).

  • Vortex briefly to mix.

  • Add 400 µL of acidified acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Analysis

Chromatographic separation and mass spectrometric detection are optimized for the sensitive and selective quantification of finerenone and its metabolites.

  • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for finerenone, its metabolites, and the internal standard.

Visualizing the Advantage: Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams outline the bioanalytical workflow and the metabolic pathway of finerenone.

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound or Structural Analog) Plasma_Sample->Add_IS Spiking Protein_Precipitation Protein Precipitation (Acidified Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Bioanalytical workflow for finerenone metabolite analysis.

Finerenone Metabolism Finerenone Finerenone M1_Oxidation M1 (Oxidation) Finerenone->M1_Oxidation CYP3A4 CYP3A4 CYP3A4 Finerenone->CYP3A4 M2_Hydroxylation M2 (Hydroxylation) M1_Oxidation->M2_Hydroxylation M3_Carboxylic_Acid M3 (Carboxylic Acid Formation) M2_Hydroxylation->M3_Carboxylic_Acid Inactive_Metabolites Inactive Metabolites M3_Carboxylic_Acid->Inactive_Metabolites

Primary metabolic pathway of finerenone.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is paramount for achieving the highest quality data in the bioanalysis of finerenone and its metabolites. As demonstrated, this approach offers superior accuracy, precision, and mitigation of matrix effects compared to the use of structural analog internal standards. For researchers and drug developers, adopting the SIL-IS methodology ensures the generation of reliable and defensible data, which is critical for regulatory submissions and a thorough understanding of a drug candidate's pharmacokinetic profile.

References

Finerenone-D5 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of finerenone (B607456), a non-steroidal mineralocorticoid receptor antagonist, is critical for pharmacokinetic and clinical studies. The use of a stable isotope-labeled internal standard, such as Finerenone-D5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is considered the gold standard for achieving high accuracy and precision. This guide provides a comparative analysis of this compound against other internal standards used in the bioanalysis of finerenone, supported by experimental data and detailed protocols.

Comparative Analysis of Internal Standards

The choice of an internal standard is paramount for a robust bioanalytical method, as it corrects for variability during sample preparation and analysis. While this compound is the ideal choice due to its structural identity with the analyte, other compounds have also been utilized. This section compares the performance of this compound with alternative internal standards.

Table 1: Comparison of Bioanalytical Method Performance for Finerenone with Different Internal Standards

Internal StandardAnalytical MethodMatrixAccuracy (%)Precision (%RSD)Lower Limit of Quantification (LLOQ)
This compound HPLC-MS/MSHuman Plasma99.7 - 105.0[1]≤ 7.0[1]0.100 µg/L[1]
Dapagliflozin RP-HPLC-UVSpiked Human Plasma92 - 103[2][3]< 6[2]150 ng/mL[2][3]
Niacinamide RP-HPLCRat Plasma---

As the data indicates, the HPLC-MS/MS method utilizing this compound as an internal standard demonstrates exceptional accuracy and precision over a low quantification range. The stable isotope-labeled internal standard co-elutes with the analyte and experiences identical ionization effects, providing the most effective normalization.

Dapagliflozin, while used as an internal standard in an RP-HPLC-UV method, is structurally unrelated to finerenone. This can lead to differences in extraction recovery and chromatographic behavior, potentially impacting the accuracy of quantification compared to a stable isotope-labeled standard. The higher LLOQ also suggests lower sensitivity of the HPLC-UV method compared to the LC-MS/MS method.

Niacinamide has also been reported as an internal standard for finerenone analysis in rat plasma, though specific accuracy and precision data were not available for direct comparison in this guide. The use of a structurally dissimilar internal standard like niacinamide would necessitate careful validation to ensure it adequately mimics the behavior of finerenone throughout the analytical process.

Physicochemical Properties of Finerenone and Internal Standards

The physicochemical properties of the analyte and internal standard are crucial for developing a selective and robust bioanalytical method.

Table 2: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Log PSolubility
Finerenone C₂₁H₂₂N₄O₃378.4[4]2.4[5][6]Insoluble in water, soluble in DMSO and ethanol.[7]
This compound C₂₁H₁₇D₅N₄O₃383.5[8][9]2.4[9]Not explicitly stated, but expected to be very similar to Finerenone.
Dapagliflozin C₂₁H₂₅ClO₆408.88-Insoluble in water, soluble in DMSO and ethanol.[10]

The similarity in the physicochemical properties of Finerenone and this compound ensures they behave almost identically during sample extraction and chromatographic separation, which is the basis for the high accuracy and precision observed. Dapagliflozin's different chemical structure and properties may lead to variations in extraction efficiency and chromatographic retention time relative to finerenone, which can be a source of analytical error if not carefully controlled.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. Below are summaries of the key experimental protocols for the methods discussed.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with this compound

This method is designed for the sensitive and selective quantification of finerenone in human plasma.

1. Sample Preparation (Protein Precipitation):

  • To a plasma sample, an appropriate amount of this compound internal standard solution is added.

  • Protein precipitation is performed by adding acidified acetonitrile (B52724).

  • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for analysis.[1]

2. Chromatographic Conditions:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Flow Rate: A flow rate appropriate for the column dimensions is maintained.

  • Injection Volume: A small volume of the extracted sample is injected.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both finerenone and this compound are monitored for quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Dapagliflozin

This method provides an alternative for the quantification of finerenone in spiked human plasma using UV detection.

1. Sample Preparation (Protein Precipitation):

  • To a plasma sample, a known amount of finerenone working solution is added.

  • Dapagliflozin internal standard solution is then added.

  • Protein precipitation is carried out by adding formic acid followed by acetonitrile.

  • The sample is vortexed and centrifuged.

  • The supernatant is collected for HPLC analysis.[2]

2. Chromatographic Conditions:

  • HPLC System: An Agilent 1260 Infinity II system or equivalent.[2]

  • Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: Acetonitrile and water (50:50 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at 252 nm.[2]

  • Injection Volume: 80 µL.[2]

Visualizations

Finerenone Signaling Pathway

Finerenone is a non-steroidal antagonist of the mineralocorticoid receptor (MR). Its mechanism of action involves blocking the binding of aldosterone (B195564) to the MR, thereby inhibiting the translocation of the receptor to the nucleus and subsequent transcription of pro-inflammatory and pro-fibrotic genes.

Finerenone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to Aldo_MR Aldosterone-MR Complex MR->Aldo_MR Finerenone Finerenone Finerenone->MR Blocks MRE Mineralocorticoid Response Element (MRE) on DNA Aldo_MR->MRE Translocates to nucleus and binds Transcription Gene Transcription (Pro-inflammatory & Pro-fibrotic genes) MRE->Transcription Initiates Bioanalytical_Workflow Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Extraction Sample Preparation (e.g., Protein Precipitation) Add_IS->Extraction Analysis LC-MS/MS or HPLC-UV Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification Result Concentration of Finerenone Quantification->Result

References

Safety Operating Guide

Proper Disposal of Finerenone-D5: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of Finerenone-D5 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers a procedural, step-by-step approach for researchers, scientists, and drug development professionals.

While some Safety Data Sheets (SDS) for this compound may classify it as non-hazardous, the non-deuterated form, Finerenone, is recognized as potentially toxic if swallowed and may have reproductive health implications.[1][2][3][4] Therefore, it is prudent to handle this compound with care and dispose of it as chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.

Disposal of Solid this compound Waste

Unused or expired solid this compound should be disposed of as solid chemical waste.

Procedure:

  • Segregation: Ensure that this compound waste is not mixed with other types of waste, such as biological or radioactive waste. It should be segregated as solid chemical waste.

  • Containerization: Place the solid this compound into a dedicated, properly labeled, and sealable waste container. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general lab traffic.

  • Collection: Arrange for the collection of the chemical waste through your institution's EHS-approved waste disposal service.

Disposal of Contaminated Materials

Items such as personal protective equipment (PPE), weighing boats, and disposable labware that have come into contact with this compound must be disposed of as contaminated solid waste.

Procedure:

  • Collection: Place all contaminated items, such as gloves, wipes, and plasticware, into a designated, leak-proof container or a durable plastic bag.

  • Labeling: Clearly label the container or bag as "Contaminated Solid Waste" and specify the contaminant ("this compound").

  • Storage and Disposal: Store and dispose of this waste in the same manner as solid this compound, following your institution's chemical waste procedures.[5]

Disposal of Empty this compound Containers

Empty containers that once held this compound must be handled properly to ensure no residual chemical poses a risk.

Procedure:

  • Decontamination: If possible and safe, rinse the empty container three times with a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Rinsate Collection: Collect the solvent rinsate as liquid chemical waste in a separate, properly labeled container.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. Deface or remove the original label to prevent misuse. Always confirm this procedure with your institution's EHS guidelines.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated materials.

Finerenone_D5_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway solid_waste Solid this compound collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid contaminated_materials Contaminated Materials (Gloves, Labware) collect_contaminated Collect in Labeled Contaminated Waste Container contaminated_materials->collect_contaminated empty_container Empty this compound Container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse EHS_pickup Arrange for EHS Waste Pickup collect_solid->EHS_pickup collect_contaminated->EHS_pickup collect_rinsate Collect Rinsate as Liquid Chemical Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->EHS_pickup

This compound Disposal Workflow Diagram

References

Essential Safety and Logistical Information for Handling Finerenone-D5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, operational plans, and disposal procedures for Finerenone-D5, a deuterated analog of Finerenone. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory for all procedures involving this compound. The following table summarizes the required equipment.

PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety Goggles with Side-ShieldsConforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects eyes from accidental splashes and airborne particles.
Hand Protection Protective GlovesChemically resistant, impervious gloves (e.g., nitrile).[1][2] Must be inspected prior to use.[1]Prevents skin contact and absorption.
Body Protection Lab Coat or Impervious ClothingLong-sleeved to protect the arms.[1]Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved RespiratorRecommended where dust or aerosols may be generated. Can be a self-contained breathing apparatus.Protects against inhalation of the compound, which can be harmful.

Operational Plan: Step-by-Step Handling Procedure

Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.

  • Preparation and Engineering Controls :

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.

    • Work in a well-ventilated area, preferably within a laboratory fume hood or other local exhaust ventilation system.

    • Ensure that a safety shower and eyewash station are readily accessible.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling the Compound :

    • Avoid direct contact with skin and eyes.

    • Take necessary precautions to avoid the formation of dust and aerosols.

    • When weighing or transferring the powder, do so carefully to minimize airborne particles.

  • Storage :

    • Keep the container tightly sealed when not in use.

    • Store in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.

  • In Case of Accidental Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact : Remove contaminated clothing and rinse the affected skin thoroughly with soap and water.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion : Do not induce vomiting. Seek immediate medical assistance.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and comply with regulations.

  • Waste Segregation :

    • Do not mix this compound waste with other laboratory waste streams.

    • Keep solid waste (e.g., contaminated gloves, wipes, weighing papers) separate from liquid waste.

  • Waste Collection and Labeling :

    • Collect all solid and liquid waste contaminated with this compound in dedicated, leak-proof, and sealable hazardous waste containers.

    • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

  • Container Management :

    • Ensure waste containers are kept closed except when adding waste.

    • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Final Disposal :

    • Dispose of the hazardous waste through a licensed chemical waste management company.

    • All disposal activities must be in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Read SDS prep_ppe Gather PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng don_ppe Don PPE prep_eng->don_ppe handle Weigh & Handle Compound in Fume Hood don_ppe->handle storage Store in Sealed Container handle->storage collect_waste Collect Contaminated Waste (Solid & Liquid) handle->collect_waste label_waste Label Hazardous Waste Container collect_waste->label_waste dispose Dispose via Licensed Waste Management label_waste->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.